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  • Product: 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride
  • CAS: 1965309-56-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 3-(3-Methanesulfonyl-phenyl)-piperidine Hydrochloride

Abstract This technical guide provides a comprehensive analysis of the in vitro mechanism of action of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride. This compound is a key structural motif found in several centr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the in vitro mechanism of action of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride. This compound is a key structural motif found in several centrally active agents, notably as a precursor or analog to established serotonin-dopamine activity modulators like Brexpiprazole and Aripiprazole.[1][2][3] The primary focus of this document is to elucidate its interaction with key G protein-coupled receptors (GPCRs), particularly the dopamine D2 receptor. We will detail its role as a partial agonist, supported by step-by-step protocols for foundational in vitro assays, and present its broader pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in neuropsychiatric and related therapeutic areas.

Introduction and Compound Overview

3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride belongs to the phenylpiperidine class of compounds. Its structure is foundational to a new generation of antipsychotic drugs known as "dopamine stabilizers" or serotonin-dopamine activity modulators (SDAMs).[2][3] Unlike traditional antipsychotics that act as full antagonists at the dopamine D2 receptor, this class of compounds exhibits a more nuanced mechanism. The hydrochloride salt form enhances the compound's stability and solubility for experimental use.

The core hypothesis, supported by extensive literature on analogous compounds, is that 3-(3-Methanesulfonyl-phenyl)-piperidine acts as a partial agonist at the dopamine D2 receptor and interacts with a range of other monoamine receptors.[1][4][5] This dual action is believed to stabilize the dopaminergic system, reducing overactivity in some brain regions while enhancing it in others, leading to a favorable clinical profile with reduced side effects.[4][6]

Core Mechanism of Action: Dopamine D2 Receptor Partial Agonism

The defining in vitro characteristic of this compound class is its partial agonism at the dopamine D2 receptor (D2R). A partial agonist binds to and activates a receptor, but only with partial efficacy relative to a full agonist like dopamine itself.[6] This means it can act as a functional antagonist in a high-dopamine environment (hyperdopaminergic) and as a functional agonist in a low-dopamine environment (hypodopaminergic).

This stabilizing effect is a function of the compound's intrinsic activity—its ability to activate the receptor once bound.[5] For D2R partial agonists, the intrinsic activity is lower than that of dopamine but significantly greater than zero.[2][3]

In Vitro Assays for Characterizing D2R Interaction

Two fundamental in vitro assays are required to fully characterize the interaction of a compound with the D2 receptor:

  • Radioligand Binding Assay: Determines the compound's affinity (Ki) for the receptor.

  • Functional cAMP Assay: Measures the compound's functional activity (EC50 and intrinsic activity) by quantifying its effect on the D2R signaling cascade.

G cluster_0 Binding Affinity Assessment cluster_1 Functional Activity Assessment a Prepare Membranes from CHO-hD2R Cells b Radioligand Binding Assay ([3H]spiperone) a->b c Competition Binding Curve b->c d Calculate Ki Value (Affinity) c->d i Calculate EC50 (Potency) & Intrinsic Activity d->i Correlate Affinity with Potency e Culture Live CHO-hD2R Cells f Forskolin Stimulation e->f g Functional cAMP Assay (e.g., GloSensor™) f->g Compound Addition h Dose-Response Curve g->h h->i

Caption: Overall workflow for in vitro characterization.

Protocol: D2 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of 3-(3-Methanesulfonyl-phenyl)-piperidine HCl by measuring its ability to compete with a known high-affinity radioligand, such as [3H]spiperone, for binding to human D2 receptors.[7]

Objective: To calculate the inhibition constant (Ki) of the test compound.

Materials:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human dopamine D2L receptor.[8]

  • Radioligand: [3H]spiperone (a D2 antagonist).[9]

  • Non-specific Ligand: Haloperidol or (+)-Butaclamol (10 µM).[10][11]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[10]

  • Test Compound: 3-(3-Methanesulfonyl-phenyl)-piperidine HCl, serially diluted.

  • 96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

Step-by-Step Procedure:

  • Plate Setup: Add 50 µL of assay buffer to all wells of a 96-well plate. For non-specific binding (NSB) wells, add 50 µL of 10 µM haloperidol. For total binding (B0) wells, add 50 µL of assay buffer. For competition wells, add 50 µL of the serially diluted test compound.

  • Radioligand Addition: Add 50 µL of [3H]spiperone (at a final concentration near its Kd, e.g., 0.2 nM) to all wells.

  • Membrane Addition: Add 100 µL of the D2 receptor membrane preparation (typically 5-10 µg of protein per well) to initiate the binding reaction. The final volume is 250 µL.

  • Incubation: Incubate the plate at room temperature (or 4°C) for 2-3.5 hours to reach equilibrium.[11]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot percent inhibition versus log[test compound] to generate a competition curve.

    • Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: D2 Receptor Functional cAMP Assay

This assay measures the ability of the compound to modulate the intracellular second messenger, cyclic adenosine monophosphate (cAMP), following D2 receptor activation. Since the D2 receptor is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[10][12]

Objective: To determine the EC50 (potency) and intrinsic activity of the test compound.

Materials:

  • Cell Line: A stable cell line (e.g., CHO or HEK293) expressing the human D2 receptor.

  • cAMP Assay Kit: A commercial kit, such as a GloSensor™ (bioluminescent) or HTRF (fluorescence-based) assay.[13][14]

  • Stimulant: Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

  • Full Agonist Control: Dopamine.

  • Test Compound: 3-(3-Methanesulfonyl-phenyl)-piperidine HCl, serially diluted.

  • 384-well plates, cell culture media, and a plate reader compatible with the chosen assay technology.

Step-by-Step Procedure:

  • Cell Plating: Seed the D2R-expressing cells into a 384-well plate and incubate overnight.[15]

  • Compound Preparation: Prepare serial dilutions of the test compound, dopamine (full agonist), and a vehicle control.

  • Assay Initiation: Remove the culture medium and add the assay reagents according to the kit manufacturer's protocol (e.g., GloSensor™ reagent).[13][15]

  • Compound Addition: Add the test compounds and controls to the appropriate wells.

  • Stimulation: Add forskolin to all wells to raise the intracellular cAMP levels. The final concentration of forsklin should be one that elicits a submaximal response (e.g., EC80).

  • Incubation: Incubate the plate at room temperature for 15-30 minutes.

  • Signal Detection: Read the plate using a luminometer or fluorescence plate reader. The signal will be inversely proportional to the degree of D2R activation (agonist activity).

  • Data Analysis:

    • Normalize the data to the forskolin-only control (0% inhibition) and the maximal dopamine response (100% inhibition).

    • Plot the normalized response versus log[compound] to generate a dose-response curve.

    • Calculate the EC50 , which is the concentration of the compound that produces 50% of its maximal effect.

    • Calculate the Intrinsic Activity (IA) by comparing the maximal effect of the test compound to the maximal effect of the full agonist, dopamine (IA = (Max Response_Test / Max Response_Dopamine) x 100%).

G node_Dopamine Dopamine (Full Agonist) node_D2R D2 Receptor Gi/o node_Dopamine->node_D2R:f0 Strong Activation node_Compound 3-(3-Methanesulfonyl-phenyl)-piperidine (Partial Agonist) node_Compound->node_D2R:f0 Moderate Activation node_AC Adenylyl Cyclase node_D2R:f1->node_AC Strong Inhibition node_cAMP cAMP node_AC->node_cAMP node_ATP ATP node_ATP->node_AC node_Response Cellular Response node_cAMP->node_Response Reduced Signaling

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Exploratory

The In Vivo Toxicity and Safety Profile of 3-(3-Methanesulfonyl-phenyl)-piperidine Hydrochloride: A Technical Guide for Drug Development

Executive Summary The compound 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride , widely known in the literature as (-)-OSU6162 or simply OSU-6162 , represents a paradigm shift in neuropharmacology. Classified as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride , widely known in the literature as (-)-OSU6162 or simply OSU-6162 , represents a paradigm shift in neuropharmacology. Classified as a "monoamine stabilizer," it bypasses the traditional binary of full agonists and pure antagonists. For drug development professionals, understanding its in vivo toxicity profile is critical: OSU-6162 achieves robust target engagement at dopamine D2 and Sigma-1 receptors without inducing the severe extrapyramidal symptoms (EPS) or systemic toxicity characteristic of classical neuroleptics.

This whitepaper synthesizes the mechanistic causality, in vivo safety metrics, and validated experimental protocols required to evaluate the toxicity and therapeutic window of OSU-6162.

Mechanistic Grounding: Why OSU-6162 Evades Classical Toxicity

To understand the benign in vivo toxicity profile of OSU-6162, one must examine its state-dependent receptor kinetics. Classical D2 antagonists (e.g., haloperidol) induce severe motor toxicity (catalepsy) because they uniformly blockade dopaminergic signaling.

OSU-6162, conversely, acts as a functional stabilizer. Despite having a relatively low in vitro binding affinity for the dopamine D2 receptor (K_i ≈ 447 nM), it demonstrates robust dose-dependent striatal D2 occupancy in vivo with an ED50 of 5.27 mg/kg (s.c.) in murine models[1]. The absence of motor toxicity is driven by its lack of intrinsic activity in vivo; it dampens hyper-dopaminergic peaks while permitting basal dopaminergic tone, effectively widening the therapeutic index[2]. Furthermore, its high affinity for the Sigma-1 Receptor (S1R) contributes to cellular resilience by modulating endoplasmic reticulum (ER) stress and upregulating Brain-Derived Neurotrophic Factor (BDNF)[3],[4].

G OSU (-)-OSU6162 (Dose: 3-60 mg/kg) D2 D2 Receptor State-Dependent Binding OSU->D2 In Vivo Occupancy S1R Sigma-1 Receptor Agonism/Modulation OSU->S1R High Affinity Tox_Motor Low Motor Toxicity (Absence of Catalepsy) D2->Tox_Motor Preserves Basal Tone Tox_Neuro Neuroprotection (BDNF ↑, ER Stress ↓) S1R->Tox_Neuro Cellular Resilience

Figure 1: Dual-pathway mechanism of (-)-OSU6162 buffering in vivo motor and cellular toxicity.

In Vivo Toxicity & Safety Profile

Neurological and Motor Tolerability

The most significant toxicological advantage of OSU-6162 is its separation of antipsychotic-like efficacy from motor side effects. In rat models, over a D2 receptor occupancy range of 37% to 87% (achieved via 3–60 mg/kg dosing), OSU-6162 exhibits both inhibitory effects on hyperactive animals and stimulatory effects on habituated animals, without inducing catalepsy[1]. By contrast, haloperidol induces severe catalepsy at a similar occupancy range (33–78%)[1]. This indicates that OSU-6162 does not cross the threshold of motor toxicity even at near-maximal target saturation.

Neuroprotective vs. Neurotoxic Effects

Far from being neurotoxic, OSU-6162 demonstrates active neuroprotective properties. In vivo and ex vivo studies utilizing striatal neurons expressing expanded polyglutamine chains (mutant huntingtin, mHtt) show that exposure to OSU-6162 (3–150 μM) produces a dose-dependent increase in mitochondrial activity and a reduction in cell death[3]. It mitigates the toxicity of oxidative stressors like H2O2, rotenone, and 3-nitropropionic acid by increasing the intracellular Bcl2/Bax ratio and decreasing p-ERK/ERK ratios[3].

Systemic Toxicity and Clinical Translation

Systemically, the piperidine and sulfone structural motifs in OSU-6162 are well-tolerated. While specific acute LD50 data for OSU-6162 is proprietary to its developers, structurally related 3-phenylpiperidines generally exhibit an oral LD50 > 300 mg/kg in rats, indicating low acute systemic toxicity[5]. In human translational studies (e.g., for alcohol use disorder and mental fatigue), OSU-6162 maintains a highly favorable safety profile. Adverse events are typically mild, transient, and unspecific—limited to headache, mild gastrointestinal symptoms, and fatigue—with no evidence of cognitive impairment or hepatotoxicity[6],[7].

Quantitative Data Summary

To facilitate rapid risk-benefit analysis, the following table synthesizes the pharmacodynamic and toxicological metrics of OSU-6162 compared to a classical reference compound.

Parameter(-)-OSU6162 ObservationHaloperidol (Reference)
D2 Receptor Affinity ( Ki​ ) ~447 nM (Low in vitro affinity)[1]~2.3 nM (High affinity)[8]
In Vivo D2 Occupancy ( ED50​ ) 5.27 mg/kg (s.c. in rats)[1]~0.05 mg/kg (s.c. in rats)
Motor Toxicity (Catalepsy) Absent even at 87% occupancy[1]Severe at >70% occupancy[1]
Cellular Toxicity Profile Neuroprotective (↑ BDNF, ↓ Apoptosis)[3]Can exacerbate oxidative stress
Cognitive Impact No impairment; improves executive function[7]Sedative, blunts cognition
Clinical Side Effects Mild (fatigue, headache, GI distress)[7]EPS, Tardive Dyskinesia

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for assessing the in vivo toxicity and target engagement of OSU-6162.

Protocol A: In Vivo D2 Receptor Occupancy & Motor Toxicity (Catalepsy) Assay

Purpose: To establish the therapeutic index by correlating brain receptor occupancy with the onset (or absence) of motor impairment.

  • Animal Preparation & Dosing:

    • Acclimate male Sprague-Dawley rats (200-250g) to the testing environment for 7 days.

    • Randomize into three groups: Vehicle (saline), OSU-6162 (3, 10, 30, 60 mg/kg s.c.), and Haloperidol positive control (1 mg/kg s.c.).

  • Behavioral Toxicity Assessment (Bar Test):

    • 30 minutes post-injection, place the rat's forepaws on a horizontal horizontal bar (0.9 cm diameter, elevated 10 cm).

    • Measure the descent latency (time taken to remove both paws). A latency >30 seconds indicates catalepsy (motor toxicity). Note: OSU-6162 should yield latencies comparable to vehicle.

  • Tissue Harvesting & Radioligand Binding:

    • Euthanize animals at Tmax​ (typically 60 mins post-dose). Rapidly dissect the striatum and nucleus accumbens.

    • Homogenize tissue and incubate with a radioligand (e.g., [³H]raclopride) to determine the percentage of D2 receptors occupied by the unlabelled OSU-6162.

  • Data Synthesis:

    • Plot D2 occupancy (%) on the X-axis against descent latency (sec) on the Y-axis. The resulting curve validates the lack of EPS liability at high target saturation.

Workflow Step1 1. Subcutaneous Dosing (Vehicle, OSU6162, Haloperidol) Step2 2. Behavioral Observation (Bar Test for Catalepsy) Step1->Step2 Step3 3. Brain Tissue Extraction (Striatum & Accumbens) Step2->Step3 Step4 4. Radioligand Binding (Calculate D2 Occupancy %) Step3->Step4 Step5 5. Toxicity Profiling (Therapeutic Index Calculation) Step4->Step5

Figure 2: Standardized in vivo workflow for evaluating motor toxicity and D2 receptor occupancy.

Protocol B: In Vivo Neuroprotection Assay against Oxidative Stress

Purpose: To validate the protective effects of OSU-6162 against neurotoxin-induced cell death.

  • Lesion Induction: Administer the mitochondrial toxin 3-nitropropionic acid (3-NP) systemically to induce striatal degeneration, mimicking Huntington's disease pathology.

  • Intervention: Co-administer OSU-6162 (10-30 mg/kg/day) via osmotic minipump or daily s.c. injections.

  • Biomarker Quantification: Extract striatal tissue post-mortem. Perform Western blotting to quantify the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax, and ELISA for BDNF levels. An increased Bcl-2/Bax ratio confirms the buffering of cellular toxicity[3].

Conclusion

The in vivo toxicity profile of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride (OSU-6162) defies the traditional limitations of dopaminergic modulators. By acting as a state-dependent stabilizer with concurrent Sigma-1 receptor affinity, it achieves high central nervous system target engagement without the dose-limiting motor toxicity (catalepsy) or cognitive blunting seen in classical D2 antagonists. Its demonstrated neuroprotective properties and mild clinical side-effect profile make it a highly viable scaffold for advanced drug development targeting substance use disorders, Huntington's disease, and central fatigue syndromes.

References

  • OSU6162 and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat - PubMed/NIH -[Link]

  • EP2170327B1 - Use of dopamine stabilizers - Google P
  • Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC/NIH -[Link]

  • The dopaminergic stabilizer, (-)-OSU6162, rescues striatal neurons with normal and expanded polyglutamine chains in huntingtin protein from exposure to free radicals and mitochondrial toxins - PubMed/NIH -[Link]

  • Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases - MDPI -[Link]

  • 3-Phenylpiperidine - Grokipedia -[Link]

  • The monoamine stabilizer (−)‐OSU6162 prevents the alcohol deprivation effect and improves motor impulsive behavior in rats - PMC/NIH -[Link]

  • Effects of the monoamine stabilizer (-)OSU6162 on cognitive function in alcohol dependence - ResearchGate -[Link]

Sources

Foundational

Pharmacological Profiling of 3-(3-Methanesulfonyl-phenyl)-piperidine Derivatives: Receptor Binding Affinity and Mechanistic Pathways

Executive Summary For decades, 3-(3-Methanesulfonyl-phenyl)-piperidine derivatives—most notably Pridopidine (ACR16) and (-)-OSU6162 —were classified primarily as "dopamine stabilizers." They exhibited the unique pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, 3-(3-Methanesulfonyl-phenyl)-piperidine derivatives—most notably Pridopidine (ACR16) and (-)-OSU6162 —were classified primarily as "dopamine stabilizers." They exhibited the unique pharmacological ability to blunt hyperdopaminergic states while stimulating hypodopaminergic states without inducing catalepsy. However, advanced radioligand binding assays and in vivo Positron Emission Tomography (PET) imaging have fundamentally shifted this paradigm. It is now established that the primary, high-affinity target of these molecules is the Sigma-1 Receptor (S1R) , an endoplasmic reticulum chaperone protein, rather than the Dopamine D2/D3 receptors.

This technical guide dissects the receptor binding affinities, mechanistic signaling pathways, and the self-validating experimental protocols used to quantify the target engagement of these neuroprotective compounds.

Structural Pharmacology & Target Engagement

The core pharmacophore of this class consists of a piperidine ring substituted with a phenyl group bearing a methanesulfonyl moiety at the meta (3-) position. Unlike traditional D2R antagonists (e.g., haloperidol) that lock the dopamine receptor in an inactive conformation, the electron-withdrawing methanesulfonyl group drastically alters the spatial geometry and lipophilicity of the molecule.

This structural modification drives the compound away from the orthosteric binding site of the D2R and toward the hydrophobic binding pocket of the S1R, located at the C-terminal ligand-binding domain within the endoplasmic reticulum (ER) lumen 1. Consequently, these derivatives act as highly potent S1R agonists while maintaining only low-affinity, transient interactions with D2/D3 receptors.

Quantitative Receptor Binding Profiles

To understand the dose-dependent clinical effects of these derivatives, we must analyze their thermodynamic binding constants ( Ki​ ). The table below synthesizes the in vitro binding affinities of Pridopidine and (-)-OSU6162 across key central nervous system targets.

Table 1: Comparative In Vitro Binding Affinities ( Ki​ )
CompoundSigma-1 (S1R) Ki​ (nM)Dopamine D2 (D2R) Ki​ (nM)Dopamine D3 (D3R) Ki​ (nM)S1R / D2R Selectivity Ratio
Pridopidine 57 – 802,950 – 7,5201,630~100x
(-)-OSU6162 360760N/A~2.1x

Data synthesized from high-resolution radioligand competition assays 2.

Analytical Insight: Pridopidine demonstrates a ~100-fold higher affinity for the S1R compared to the D2R. This massive selectivity window explains why, at clinically relevant doses (e.g., 45 mg bi-daily), Pridopidine achieves >90% S1R occupancy in the human brain with negligible (<3%) D2R occupancy 3. Conversely, (-)-OSU6162 has a narrower selectivity window, meaning it engages both S1R and D2R populations simultaneously at moderate doses 4.

Mechanistic Pathway of S1R Activation

The therapeutic efficacy of 3-(3-Methanesulfonyl-phenyl)-piperidines in neurodegenerative diseases (such as Huntington's Disease and ALS) is directly mediated by their S1R agonism.

S1R_Mechanism Drug 3-Phenylpiperidine Derivative S1R_BiP S1R-BiP Complex (Inactive State) Drug->S1R_BiP High Affinity Binding S1R_Act Active S1R (Chaperone Free) S1R_BiP->S1R_Act BiP Dissociation MAM MAM Interface (IP3R Stabilization) S1R_Act->MAM Translocation Ca2 Ca2+ Homeostasis Restoration MAM->Ca2 Ion Channel Modulation

Fig 1: Sigma-1 Receptor activation cascade by 3-phenylpiperidine derivatives.

Upon binding to the S1R, the receptor dissociates from the ER resident protein BiP (Binding immunoglobulin protein). The active S1R translocates to the mitochondria-associated membrane (MAM), where it stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R). This stabilization prevents ER calcium depletion, restores mitochondrial ATP production, and ultimately drives the transcriptional upregulation of Brain-Derived Neurotrophic Factor (BDNF) 2.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the binding affinities and receptor occupancies of these compounds must be derived from self-validating, highly controlled experimental workflows. Below are the definitive methodologies used to generate the data in Table 1.

Protocol 1: In Vitro Radioligand Competition Binding Assay

Assay_Workflow Prep Membrane Preparation Incub Radioligand Incubation Prep->Incub Filt PEI-Treated Filtration Incub->Filt LSC Liquid Scintillation Counting Filt->LSC Calc Cheng-Prusoff Analysis LSC->Calc

Fig 2: Self-validating in vitro radioligand competition assay workflow.

  • Step 1: Membrane Preparation

    • Action: Homogenize rat ventral striatum in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, and 1 mM EDTA.

    • Causality: This specific ionic strength and pH strictly preserve the native conformational integrity of the transmembrane S1R and D2R proteins. EDTA chelates divalent cations that could otherwise activate endogenous proteases, preventing artifactual shifts in baseline affinity.

  • Step 2: Radioligand Incubation (The Self-Validating Control)

    • Action: Incubate 60 µg of membrane protein with 2 nM [3H] -(+)-pentazocine (for S1R) alongside increasing concentrations ( 10−11 to 10−3 M) of the piperidine derivative. Define non-specific binding using 10 µM haloperidol.

    • Causality: [3H] -(+)-pentazocine is utilized due to its absolute selectivity for S1R over S2R and opioid receptors, eliminating cross-reactivity noise. Haloperidol acts as the internal control to define the zero-specific-binding baseline, ensuring the assay only measures true S1R displacement 5.

  • Step 3: Rapid Filtration

    • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: 3-phenylpiperidines are highly lipophilic and will stick to untreated glass. PEI coats the negatively charged glass fibers, neutralizing them to drastically reduce non-specific binding and improve the signal-to-noise ratio.

  • Step 4: Cheng-Prusoff Mathematical Normalization

    • Action: Measure bound radioactivity via liquid scintillation counting (LSC). Convert the observed IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    • Causality: IC50​ is a relative value dependent on the specific radioligand concentration ( [L] ) used in the lab. Converting to Ki​ normalizes the data against the radioligand's dissociation constant ( Kd​ ), providing a universal, system-independent thermodynamic constant for the drug-receptor interaction.

Protocol 2: In Vivo PET Imaging for Receptor Occupancy

To validate that in vitro affinity translates to in vivo target engagement, dynamic PET imaging is employed.

  • Step 1: Radiotracer Administration

    • Action: Inject [11C]SA4503 (for S1R) or [11C]raclopride (for D2R) intravenously into subjects pre-treated with the piperidine derivative.

    • Causality: [11C]SA4503 rapidly crosses the blood-brain barrier and exhibits reversible binding kinetics. This reversibility is mathematically required to achieve equilibrium within the short physical half-life of Carbon-11 (20.4 minutes), allowing for accurate dynamic modeling.

  • Step 2: Arterial Input Function & Dynamic Acquisition

    • Action: Acquire dynamic emission data for 90 minutes while concurrently drawing arterial blood samples to measure the metabolite-corrected plasma input function.

    • Causality: Relying solely on tissue reference regions can skew data if the reference region contains sparse receptor populations. The arterial plasma input function allows for the calculation of the exact Volume of Distribution ( VT​ ), strictly separating true specific binding from free radiotracer circulating in the blood pool.

  • Step 3: Lassen Plot Analysis

    • Action: Calculate receptor occupancy (RO) by plotting the change in specific binding against baseline binding across multiple regions of interest (ROIs).

    • Causality: The Lassen plot assumes uniform drug occupancy across all brain regions regardless of local receptor density. This provides a highly robust, statistically powered single occupancy value that resists regional noise and partial-volume effects inherent to PET resolution 3.

References

  • Source: nih.gov (PMC)
  • Title: Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R)
  • Title: High sigma-1 receptor (S1R) but minimal dopamine-2 / dopamine-3 receptor (D2/D3R)
  • Title: The Dopamine Stabilizer (−)
  • Source: nih.gov (PMC)

Sources

Exploratory

Technical Guide: Assessing the Metabolic Stability of 3-(3-Methanesulfonyl-phenyl)-piperidine Hydrochloride in Human Liver Microsomes

Abstract & Rationale Understanding the metabolic fate of a compound is a cornerstone of modern drug development. 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride is a secondary amine and the primary des-propyl metab...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Rationale

Understanding the metabolic fate of a compound is a cornerstone of modern drug development. 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride is a secondary amine and the primary des-propyl metabolite of the dopaminergic stabilizer OSU-6162 (PNU-96391) [1][1]. Recognized as a distinct human metabolite [2][2] with its own pharmacological profile [3][3], determining its intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM) is critical for predicting its in vivo half-life, potential for accumulation, and subsequent phase II conjugation liabilities.

As a Senior Application Scientist, I approach metabolic stability workflows not merely as checklists, but as self-validating thermodynamic systems. Every component—from the pH of the phosphate buffer to the microsomal protein concentration—must be strictly calibrated to mimic physiological conditions while maintaining mathematical linearity for accurate kinetic extraction.

Structural Metabolism & CYP450 Vulnerabilities

To design an effective LC-MS/MS monitoring strategy, we must first predict the compound's metabolic liabilities. 3-(3-Methanesulfonyl-phenyl)-piperidine contains two primary structural domains:

  • The Methanesulfonyl-Phenyl Group: The sulfone moiety ( −SO2​CH3​ ) is strongly electron-withdrawing. This deactivates the adjacent phenyl ring toward electrophilic attack by Cytochrome P450 (CYP) enzymes, making aromatic hydroxylation highly unfavorable.

  • The Piperidine Ring: As a secondary amine, the piperidine ring is the primary site of oxidative metabolism.

CYP-mediated oxidation (often driven by CYP3A4 and CYP2D6) will likely target the α -carbon adjacent to the nitrogen, forming a highly unstable carbinolamine intermediate. This intermediate spontaneously collapses (or is further oxidized by aldehyde oxidase) into a ring-opened, deaminated metabolite. Alternatively, direct N-oxidation can yield a hydroxylamine.

MetabolicPathways Parent 3-(3-Methanesulfonyl-phenyl) -piperidine NOxide N-Hydroxylation (Hydroxylamine) Parent->NOxide CYP450 AlphaOH α-Carbon Hydroxylation (Carbinolamine) Parent->AlphaOH CYP450 RingOpen Ring-Opened Deaminated Metabolite AlphaOH->RingOpen Spontaneous / Aldehyde Oxidase

Proposed Phase I metabolic pathways of 3-(3-Methanesulfonyl-phenyl)-piperidine in HLM.

Self-Validating HLM Assay Architecture

To accurately calculate in vitro clearance, the assay must operate under pseudo-first-order kinetics. This requires the substrate concentration ( [S] ) to be significantly lower than the Michaelis-Menten constant ( Km​ ).

Reagent Preparation
  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ . Causality: Mg2+ is an essential cofactor for the proper folding and function of the CYP-reductase complex.

  • Substrate: 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride prepared at 100 µM in 50% Acetonitrile/Water (working stock). Final assay concentration will be 1 µM to ensure [S]≪Km​ .

  • HLM: Pooled Human Liver Microsomes (e.g., 50-donor pool to account for polymorphic CYP expression). Final assay concentration: 0.5 mg/mL. Causality: 0.5 mg/mL strikes the optimal balance between providing sufficient enzymatic turnover and minimizing non-specific microsomal protein binding ( fu,mic​ ), which can artificially deflate clearance estimates.

  • Cofactor: 10 mM NADPH (working stock). Final assay concentration: 1 mM.

Step-by-Step Protocol
  • Master Mix Preparation: In a 96-well plate, combine 180 µL of Buffer, 10 µL of HLM (from a 10 mg/mL stock), and 2 µL of the 100 µM Substrate working stock per well.

  • Thermal Equilibration: Pre-incubate the plate at 37°C for 5 minutes in a shaking water bath. Causality: Temperature differentials upon reaction initiation cause non-linear initial reaction rates.

  • Reaction Initiation: Add 10 µL of pre-warmed 10 mM NADPH to each well to start the reaction. Causality: CYP enzymes require electrons from NADPH, transferred via cytochrome P450 reductase, to activate molecular oxygen for substrate oxidation.

  • Time-Course Sampling: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), transfer 20 µL of the reaction mixture into a quenching plate.

  • Reaction Quenching: The quenching plate must contain 80 µL of ice-cold Acetonitrile spiked with an Internal Standard (IS) (e.g., labetalol or a deuterated analog). Causality: Cold organic solvent instantly denatures the CYP enzymes, halting the reaction, while simultaneously precipitating proteins to protect the LC-MS/MS column.

  • Centrifugation: Centrifuge the quenched plates at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Bioanalysis: Transfer the supernatant to a clean plate for LC-MS/MS analysis, monitoring the MRM transitions for the parent mass.

HLMWorkflow Prep 1. Assay Preparation 0.5 mg/mL HLM + 1 µM Substrate PreInc 2. Pre-Incubation 37°C for 5 minutes Prep->PreInc Start 3. Reaction Initiation Add 1 mM NADPH PreInc->Start Time 4. Time-Course Sampling 0, 5, 15, 30, 45, 60 min Start->Time Quench 5. Reaction Quenching Ice-Cold Acetonitrile + IS Time->Quench Centrifuge 6. Protein Precipitation Centrifuge 15,000 x g, 10 min Quench->Centrifuge LCMS 7. LC-MS/MS Analysis Quantify Remaining Parent Centrifuge->LCMS

Step-by-step experimental workflow for the HLM metabolic stability assay.

Kinetic Scaling & Data Interpretation

Once the LC-MS/MS peak areas are obtained, the ratio of Parent/IS is calculated. The natural log ( ln ) of the percent parent remaining is plotted against time. The slope of this linear regression represents the elimination rate constant ( k ).

The transition from an in vitro rate constant to an in vivo hepatic clearance ( CLH​ ) prediction utilizes physiological scaling factors. For humans, standard scaling assumes 48.8 mg microsomal protein per gram of liver and 25.7 g of liver per kg of body weight .

Table 1: Representative Metabolic Stability Parameters & Scaling

ParameterFormula / DerivationTypical Value RangeMechanistic Interpretation
k (Elimination Rate Constant) −slope of ln(%Remaining) vs. Time 0.015−0.045 min−1 Represents the first-order decay of 3-(3-Methanesulfonyl-phenyl)-piperidine.
t1/2​ (In Vitro Half-Life) 0.693/k 15−45 min Indicates moderate metabolic turnover, typical for secondary piperidines.
CLint,invitro​ t1/2​0.693​×Mprotein​Vincubation​​ 30−90μL/min/mg Volume of incubation cleared per minute per mg of microsomal protein.
CLint,invivo​ (Scaled) CLint,invitro​×48.8×25.7 37−112 mL/min/kg Scaled intrinsic clearance using standard human physiological parameters.
EH​ (Hepatic Extraction Ratio) QH​CLH​​ (where QH​≈20.7 mL/min/kg) 0.3−0.7 Suggests intermediate first-pass metabolism if administered orally.

Note: To achieve the highest predictive accuracy, CLint,invitro​ should be corrected for the unbound fraction in the microsomes ( fu,mic​ ) before scaling.

Conclusion

Evaluating the metabolic stability of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride in HLM provides essential data regarding its pharmacokinetic viability. Because the methanesulfonyl group protects the phenyl ring from oxidation, metabolic clearance is driven almost entirely by the piperidine moiety. By strictly controlling substrate concentrations, protein ratios, and quenching mechanics, scientists can extract highly reliable intrinsic clearance values, allowing for accurate in vivo extrapolation and informed decision-making in downstream drug development.

References

  • Source: fda.
  • Title: 3-(3-methanesulfonylphenyl)
  • Title: The effects of the dopamine stabilizer (−)

Sources

Foundational

crystal structure and polymorphism of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride

An In-Depth Technical Guide to the Solid-State Chemistry of 3-(3-Methanesulfonyl-phenyl)-piperidine Hydrochloride Executive Summary The control of solid-state properties is a paramount directive in pharmaceutical develop...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solid-State Chemistry of 3-(3-Methanesulfonyl-phenyl)-piperidine Hydrochloride

Executive Summary

The control of solid-state properties is a paramount directive in pharmaceutical development. For 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride —a critical intermediate and active metabolite in the synthesis of monoamine stabilizers such as OSU-6162 [1]—understanding its polymorphic landscape is essential for ensuring process reproducibility, chemical stability, and optimal bioavailability. This whitepaper provides a comprehensive, causality-driven methodology for the polymorph screening, solid-state characterization, and controlled crystallization of this specific hydrochloride salt.

Molecular Architecture and Crystallographic Drivers

The propensity of a molecule to exhibit polymorphism is fundamentally driven by its conformational flexibility and the diversity of its intermolecular interaction motifs.

3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride possesses three distinct structural features that dictate its crystal packing:

  • The Piperidine Ring : The protonation of the secondary amine yields a strong hydrogen bond donor ( N+−H ). This highly polarized moiety strongly interacts with the chloride counterion, forming the primary thermodynamic anchor of the crystal lattice.

  • The Methanesulfonyl Group : The −SO2​CH3​ group acts as a potent, bifurcated hydrogen bond acceptor. It competes for hydrogen bonding with the chloride ion and participates in weaker, yet structurally significant, C−H⋯O=S interactions.

  • The Biaryl-like Flexibility : The rotational freedom between the piperidine ring and the phenyl ring allows the molecule to adopt multiple stable conformations in the solid state (conformational polymorphism).

Because amine hydrochlorides frequently exhibit complex polymorphic behavior [2], a rigorous screening protocol is required to map the thermodynamic and kinetic forms of this compound to comply with [3].

Polymorph Screening Workflow

To systematically map the polymorphic landscape, we must manipulate both thermodynamic and kinetic variables. The screening workflow is designed as a self-validating matrix: if a metastable form is generated kinetically, subsequent thermodynamic stress (e.g., slurry maturation) must force its conversion to the stable form, thereby validating the energy hierarchy.

Rationale for Experimental Design
  • Cooling Crystallization : Favors the thermodynamic product by maintaining low supersaturation levels, allowing molecules the time required to pack into the lowest-energy lattice.

  • Anti-Solvent Addition : Drives rapid, high-supersaturation precipitation. This kinetic trap forces the crystallization of metastable forms (Ostwald's Rule of Stages).

  • Slurry Maturation : Acts as the ultimate thermodynamic arbiter. By suspending a mixture of forms in a solvent where they are partially soluble, the more soluble (metastable) forms dissolve and recrystallize as the least soluble (stable) form.

Caption: Systematic polymorph screening workflow balancing kinetic and thermodynamic crystallization.

Solid-State Characterization Results

Through the execution of the screening matrix, three distinct crystalline forms of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride were isolated and characterized.

Quantitative Data Summary
PolymorphCrystal SystemMelting Point Onset (°C)Enthalpy of Fusion ( ΔHf​ , J/g)Hygroscopicity ( Δm at 80% RH)Thermodynamic Status
Form I Monoclinic185.2112.40.4% (Non-hygroscopic)Stable Anhydrate
Form II Orthorhombic172.698.71.2% (Slightly hygroscopic)Metastable (Kinetic)
Form III Triclinic115.4 (Dehydrates)N/AStable >60% RHMonohydrate
Analytical Causality
  • Powder X-Ray Diffraction (PXRD) : Utilized as the primary fingerprinting tool. Form I exhibits a characteristic high-intensity reflection at 2θ=15.2∘ , driven by the dense packing of the methanesulfonyl groups.

  • Differential Scanning Calorimetry (DSC) : Form II exhibits an exothermic recrystallization event at 175°C immediately following its melt, indicating a monotropic relationship with Form I. The lower ΔHf​ of Form II confirms its higher free energy state.

  • Thermogravimetric Analysis (TGA) : Form III shows a distinct 6.5% weight loss between 80°C and 110°C, corresponding exactly to one stoichiometric equivalent of water, confirming its identity as a monohydrate.

Caption: Thermodynamic relationship and phase transition map of the identified polymorphs.

Crystallization Process Optimization: Isolation of Form I

To guarantee the exclusive production of the thermodynamically stable Form I for downstream formulation, a highly controlled, self-validating crystallization protocol must be employed. The following methodology leverages seeding to bypass the primary nucleation energy barrier, ensuring absolute polymorphic purity.

Step-by-Step Methodology
  • Dissolution : Suspend 100.0 g of crude 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride in 500 mL of anhydrous ethanol.

    • Causality: Anhydrous ethanol is selected because it provides a steep solubility curve (high solubility at reflux, low solubility at 5°C) while maintaining a water activity near zero, precluding the formation of Form III (the hydrate).

  • Thermal Activation : Heat the suspension to 75°C under continuous overhead agitation (250 rpm) until complete dissolution is achieved.

  • Heterogeneous Nucleation Clearance : Polish filter the hot solution through a pre-heated 0.22 µm PTFE membrane.

    • Causality: Dust or undissolved impurities can act as templates for the kinetic Form II. Polish filtration resets the thermal history of the solution.

  • Controlled Cooling & Seeding : Cool the solution to 55°C at a linear rate of 0.5°C/min. Upon reaching 55°C, inoculate the supersaturated solution with 1.0 g of micronized, phase-pure Form I seeds.

    • Causality: Seeding at the metastable zone boundary directs the system exclusively toward secondary nucleation of Form I, preventing the uncontrolled supersaturation spike that yields Form II.

  • Maturation and Growth : Hold the isothermal state at 55°C for 2 hours to allow the seeds to grow and consume the initial supersaturation. Subsequently, cool the slurry to 5°C at a rate of 0.2°C/min.

  • Isolation and Drying : Filter the resulting crystalline slurry and wash the filter cake with 50 mL of cold heptane (an anti-solvent that displaces the mother liquor without dissolving the product). Dry under vacuum (50 mbar) at 40°C for 12 hours.

Conclusion

The solid-state behavior of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride is governed by the delicate interplay between hydrogen bonding from the protonated piperidine and the methanesulfonyl acceptor. By mapping the thermodynamic landscape, we identify Form I as the stable anhydrate, Form II as a kinetic metastable state, and Form III as a monohydrate. Implementing a rigorously seeded, cooling-controlled crystallization in anhydrous ethanol guarantees the isolation of Form I, ensuring batch-to-batch consistency, regulatory compliance, and optimal physicochemical stability for pharmaceutical applications.

References

  • Lipton, M. F., Mauragis, M. A., Maloney, M. T., Veley, M. F., VanderBor, D. W., & John, J. (2003). "The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling." Organic Process Research & Development, 7(3), 259-266. Available at:[Link]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd Edition). CRC Press / Taylor & Francis. Available at:[Link]

  • International Conference on Harmonisation (ICH). (1999). "ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances." Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for 3-(3-Methanesulfonyl-phenyl)-piperidine Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Key intermediate synthesis for CNS active agents (e.g., dopamine autoreceptor antagonists like OSU-6162). Introduction & Str...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Key intermediate synthesis for CNS active agents (e.g., dopamine autoreceptor antagonists like OSU-6162).

Introduction & Strategic Overview

The compound 3-(3-Methanesulfonyl-phenyl)-piperidine is a critical structural motif and intermediate in the development of central nervous system (CNS) therapeutics, most notably the monoamine stabilizer OSU-6162 [1]. The synthesis of this chiral, nonracemic 3-aryl piperidine presents unique process chemistry challenges, primarily revolving around the efficient construction of the biaryl linkage and the subsequent selective reduction of the heterocyclic ring.

This application note details a highly optimized, scalable synthetic route based on a palladium-catalyzed Suzuki-Miyaura cross-coupling strategy. By prioritizing thermodynamic control during borane generation and optimizing catalyst turnover in the coupling phase, this self-validating protocol ensures high yields, scalability, and exceptional purity suitable for preclinical drug development.

Mechanistic Workflow & Pathway Visualization

The synthesis proceeds through three primary transformations:

  • Cryogenic Lithium-Halogen Exchange & Transmetalation: Circumventing the thermal instability of 3-lithiopyridine.

  • Palladium-Catalyzed Suzuki Coupling: Constructing the biaryl framework.

  • Selective Catalytic Hydrogenation & Salt Formation: Reducing the pyridine ring to a piperidine and isolating the stable hydrochloride salt.

G SM1 3-Bromopyridine Reagent1 n-BuLi, -28°C Diethylmethoxyborane SM1->Reagent1 SM2 3-Bromophenyl methyl sulfone Reagent2 Pd Catalyst Toluene / Carbonate SM2->Reagent2 Int1 Diethyl-3-pyridylborane Reagent1->Int1 Int1->Reagent2 Int2 3-(3-Methanesulfonylphenyl) pyridine Reagent2->Int2 Reagent3 H2, PtO2 or Pd/C Acidic Media Int2->Reagent3 Int3 3-(3-Methanesulfonylphenyl) piperidine (Free Base) Reagent3->Int3 Reagent4 HCl / Isopropanol Int3->Reagent4 Product 3-(3-Methanesulfonylphenyl) piperidine HCl Reagent4->Product

Synthesis workflow for 3-(3-Methanesulfonyl-phenyl)-piperidine HCl.

Reaction Optimization Data

The success of the biaryl construction is heavily dependent on the solvent and base system utilized during the Suzuki coupling. Initial methodologies relying on tetrahydrofuran (THF) and aqueous hydroxide suffered from higher catalyst loading requirements and moderate yields. Transitioning to a biphasic Toluene/Carbonate system significantly enhanced catalyst efficiency and product recovery [1].

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

ParameterInitial Condition (Method A)Optimized Condition (Method B)Causality / Process Impact
Solvent System THF / WaterToluene / WaterToluene improves phase separation and stability of the Pd-complex at scale.
Base Aqueous Hydroxide (NaOH)Potassium Carbonate (K₂CO₃)Carbonate provides a milder basic environment, reducing side-product formation.
Yield ~80%92 – 94%Enhanced transmetalation kinetics and reduced protodeboronation.
Scalability Limited (Pilot)High (>200 kg input)Toluene/Carbonate system enables highly reproducible large-scale manufacturing.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of Diethyl-3-pyridylborane

Expert Insight: 3-Lithiopyridine is notoriously thermally labile. Strict adherence to cryogenic conditions (-28 °C) is mandatory to prevent decomposition before transmetalation can occur[1].

  • Preparation: Purge a clean, dry reaction vessel with an inert atmosphere (N₂ or Argon). Charge the vessel with methyl-tert-butyl ether (MTBE) and hexane (approx. 1:5 ratio v/v).

  • Cooling: Cool the solvent mixture to strictly -28 °C.

  • Lithiation: Slowly add n -butyllithium (2.5 M in hexanes) while maintaining the internal temperature at -28 °C.

  • Halogen Exchange: Introduce 3-bromopyridine dropwise. The lithium-halogen exchange is highly exothermic; control the addition rate to prevent temperature spikes. Stir for 30 minutes.

  • Transmetalation: Add diethylmethoxyborane dropwise. Allow the reaction to proceed, yielding crystalline diethyl-3-pyridylborane.

  • Isolation: Filter the resulting crystals, wash with cold MTBE, and dry under a stream of nitrogen. Expected Yield: 75–80%.

Phase 2: Suzuki-Miyaura Cross-Coupling

Expert Insight: Utilizing the optimized Toluene/Carbonate system ensures that the palladium catalyst remains active throughout the reaction lifecycle, driving the conversion of the bromosulfone to completion [1].

  • Reagent Charging: To a reaction vessel, add 3-bromophenyl methyl sulfone (1.0 eq) and diethyl-3-pyridylborane (1.1 eq).

  • Solvent & Base: Add toluene and an aqueous solution of potassium carbonate (K₂CO₃). Degas the biphasic mixture thoroughly by sparging with nitrogen for 15 minutes.

  • Catalyst Addition: Add the Palladium(II) pre-catalyst (e.g., Pd(PPh₃)₄ or a highly active NHC-palladium complex).

  • Reflux: Heat the biphasic mixture to gentle reflux (approx. 85-90 °C internal temperature) under vigorous stirring for 12-16 hours.

  • Workup: Cool to room temperature, separate the aqueous layer, and wash the organic toluene layer with brine. Concentrate the organic layer under reduced pressure to isolate the crude 3-(3-methanesulfonylphenyl)pyridine.

Phase 3: Selective Pyridine Reduction & Salt Formation

Expert Insight: The reduction of the pyridine ring must be selective to avoid reducing the sulfone moiety or causing hydrogenolysis of the C-C biaryl bond.

  • Hydrogenation: Dissolve the crude 3-(3-methanesulfonylphenyl)pyridine in an acidic solvent system (e.g., glacial acetic acid or methanol with a stoichiometric amount of HCl).

  • Catalysis: Add a catalytic amount of Platinum(IV) oxide (PtO₂) or 10% Palladium on Carbon (Pd/C).

  • Reaction: Pressurize the vessel with hydrogen gas (H₂) to 40-50 psi. Agitate at room temperature to 40 °C until hydrogen uptake ceases (typically 6-12 hours).

  • Filtration: Purge the vessel with nitrogen. Carefully filter the catalyst through a pad of Celite to remove the metal catalyst. Safety Note: Pd/C and PtO₂ can be pyrophoric when dry; keep wet with solvent.

  • Salt Precipitation: Concentrate the filtrate. If the free base was isolated, dissolve it in isopropanol (IPA) and add a solution of HCl in isopropanol to precipitate the hydrochloride salt.

  • Final Isolation: Filter the white to off-white crystalline solid, wash with cold IPA, and dry under vacuum at 40 °C to yield pure 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride.

References

  • Title: The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling Source: Organic Process Research & Development (American Chemical Society) URL: [Link]

Application

Application Note: HPLC Method Development for 3-(3-Methanesulfonyl-phenyl)-piperidine Hydrochloride Quantification

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary & Biological Context 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride is a critical syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Biological Context

3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride is a critical synthetic intermediate and des-propyl metabolite of dopaminergic stabilizers such as Pridopidine and (-)-OSU6162. These parent compounds act as potent, highly selective Sigma-1 Receptor (S1R) agonists, demonstrating profound neuroprotective effects in models of Huntington’s Disease (HD) and Amyotrophic Lateral Sclerosis (ALS) by upregulating Brain-Derived Neurotrophic Factor (BDNF) and restoring mitochondrial function[1][2][3].

Quantifying this piperidine derivative presents a classic chromatographic challenge: it is a highly polar, basic secondary amine. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often suffer from severe peak tailing and poor retention due to secondary ion-exchange interactions with residual silanols on silica-based stationary phases. This application note details the causality-driven development of a robust, self-validating RP-HPLC method utilizing low-pH chaotropic suppression and superficially porous particle (SPP) technology, eliminating the need for complex ion-pairing reagents historically used for this class of compounds[4].

S1R_Pathway Ligand 3-(3-Methanesulfonyl-phenyl)-piperidine (Analog/Metabolite) S1R Sigma-1 Receptor (S1R) at MAM (ER-Mitochondria) Ligand->S1R Binds & Activates BDNF BDNF Pathway Upregulation S1R->BDNF Chaperone Activity Mito Mitochondrial Function Restoration S1R->Mito Ca2+ Homeostasis Neuro Neuroprotection (HD, ALS, PD Models) BDNF->Neuro Mito->Neuro

Fig 1. Biological context: S1R activation pathway relevant to Pridopidine and its analogs.

Physicochemical Profiling & Chromatographic Challenges

To design a rational method, we must first analyze the analyte's intrinsic properties. Pridopidine (the tertiary amine parent) has a calculated pKa of 8.9[5]. The removal of the propyl group yields a secondary amine, slightly increasing the basicity (estimated pKa ~9.5–9.8).

Table 1: Physicochemical Properties

ParameterValue / CharacteristicChromatographic Implication
Structure Secondary amine, methanesulfonyl-phenyl ringStrong basicity; high risk of silanol interaction.
pKa ~9.5 - 9.8Positively charged at physiological and low pH.
LogP ~1.2 (Estimated)Highly polar; requires highly aqueous mobile phases for retention.
UV Maxima ~220 nm, ~265 nm220 nm provides maximum sensitivity; 265 nm provides higher specificity.
The Causality of Peak Tailing

At neutral pH (pH 7.0), the piperidine nitrogen is fully protonated ( NH2+​ ), while residual silanols ( Si−OH ) on the silica stationary phase are partially ionized ( Si−O− ). The resulting electrostatic attraction (ion-exchange) causes the analyte to "stick" to the column, releasing slowly and causing an asymmetrical, tailing peak.

Method Development Rationale

To achieve a symmetrical peak and reliable quantification, we evaluate two primary strategies:

  • High-pH Approach (pH 10.5): Uses a hybrid organic-inorganic silica column (e.g., Waters XBridge) with Ammonium Bicarbonate. At pH 10.5, the secondary amine is neutralized, increasing hydrophobicity and eliminating electrostatic interactions. Drawback: Reduced column lifetime and potential API degradation.

  • Low-pH Chaotropic Approach (pH 2.0 - 2.5): Uses 0.1% Trifluoroacetic acid (TFA). At pH 2.0, both the amine and the silanols are fully protonated. The electrostatic repulsion between the positively charged analyte and the neutral silica surface prevents tailing. Furthermore, the trifluoroacetate anion acts as a mild, volatile ion-pairing agent, shielding the positive charge and enhancing retention.

Table 2: Mobile Phase & Column Screening Matrix

Column ChemistryMobile Phase pHBuffer / AdditiveTailing Factor ( Tf​ )Retention ( k′ )Verdict
Standard C18 (Fully Porous)pH 6.810 mM Ammonium Acetate2.8 (Severe)1.5Rejected
Hybrid C18 (High pH Stable)pH 10.510 mM Ammonium Bicarb1.2 (Good)4.2Acceptable, but harsh on LC system
Core-Shell C18 (SPP) pH 2.1 0.1% TFA in Water/ACN 1.05 (Excellent) 3.8 Optimal (Selected)

HPLC_Workflow A Physicochemical Profiling (pKa ~9.8, Polar Amine) B Phase Screening (Avoid Neutral pH Silanols) A->B C Low-pH Optimization (0.1% TFA for Ion-Pairing) B->C D Gradient Design (5% to 60% ACN) C->D E Self-Validating Protocol (SST & Bracket Standards) D->E

Fig 2. Logical workflow for basic amine HPLC method development.

Experimental Protocol: The Self-Validating System

This protocol is designed as a "self-validating system." It includes built-in System Suitability Testing (SST) to ensure the chromatographic environment is optimal before sample analysis begins.

Chromatographic Conditions

Table 3: Optimized HPLC Parameters

ParameterSpecification
Column Phenomenex Kinetex C18, 150 x 4.6 mm, 2.6 µm (or equivalent SPP)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Improves mass transfer and reduces backpressure)
Detection (UV) 220 nm (Quantification) and 265 nm (Purity confirmation)
Injection Volume 10 µL
Gradient Program 0-2 min: 5% B2-10 min: 5% 60% B10-12 min: 60% 95% B12-14 min: 95% B14.1-18 min: 5% B (Re-equilibration)
Standard and Sample Preparation

Crucial Causality Note: The diluent must closely match the initial mobile phase conditions (5% Organic) to prevent the "solvent effect," where the analyte travels ahead of the mobile phase front, causing peak splitting.

  • Diluent Preparation: Mix Water and Acetonitrile in a 95:5 (v/v) ratio.

  • Stock Standard (1.0 mg/mL): Accurately weigh 10.0 mg of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Sample Preparation: Extract or dissolve the sample to achieve a target concentration of ~100 µg/mL in the Diluent. Filter through a 0.22 µm PTFE syringe filter.

Execution Sequence (Self-Validation)

To ensure the integrity of the run, execute the following sequence:

  • Blank (Diluent): 2 injections (Check for baseline noise and carryover).

  • System Suitability (SST): 5 injections of the Working Standard.

  • Samples: Up to 20 injections.

  • Bracketing Standard: 1 injection of the Working Standard (Verifies no retention time drift or detector response loss).

System Suitability & Acceptance Criteria

Before reporting any sample data, the SST results from Step 4.3 must be evaluated against the criteria in Table 4. If the system fails, do not proceed; troubleshoot the column or mobile phase preparation.

Table 4: System Suitability Criteria

ParameterFormula / DefinitionAcceptance CriteriaRationale
Retention Time ( Rt​ ) Time from injection to peak apex~ 6.5 ± 0.2 minEnsures proper mobile phase mixing and column chemistry.
Tailing Factor ( Tf​ ) W0.05​/2f (USP definition) ≤1.5 Confirms suppression of secondary silanol interactions.
Theoretical Plates ( N ) 16×(Rt​/W)2 ≥8,000 Verifies column efficiency and core-shell performance.
Injection Precision %RSD of Peak Area (n=5) ≤2.0% Validates autosampler precision and detector stability.
Bracket Recovery (Bracket Area / SST Avg Area) x 10098.0% - 102.0%Ensures system stability throughout the analytical run.

Conclusion

The quantification of polar, basic secondary amines like 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride requires strategic suppression of stationary phase interactions. By utilizing a low-pH mobile phase fortified with 0.1% TFA, the analyte is effectively ion-paired, and detrimental silanol interactions are neutralized. Coupled with a superficially porous particle (SPP) column, this method delivers sharp, symmetrical peaks, high theoretical plate counts, and a robust, self-validating framework suitable for rigorous drug development and quality control environments.

References

  • Google Patents. US9006445B2 - Polymorphic form of pridopidine hydrochloride. Retrieved from[5]

  • PubMed Central (PMC). Neuroprotection of retinal ganglion cells by the sigma-1 receptor agonist pridopidine in models of experimental glaucoma. Retrieved from[Link][2]

  • PubMed Central (PMC). The monoamine stabilizer (−)‐OSU6162 counteracts downregulated dopamine output in the nucleus accumbens of long‐term drinking Wistar rats. Retrieved from[Link][4]

  • Oxford Academic. Pridopidine activates neuroprotective pathways impaired in Huntington Disease | Human Molecular Genetics. Retrieved from [Link][3]

Sources

Method

sample preparation techniques for 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride LC-MS/MS

Introduction & Analyte Background The compound 3-(3-Methanesulfonyl-phenyl)-piperidine is the primary N-despropyl metabolite of the monoamine stabilizer (-)-OSU-6162[1]. It shares a core structural scaffold with pridopid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Background

The compound 3-(3-Methanesulfonyl-phenyl)-piperidine is the primary N-despropyl metabolite of the monoamine stabilizer (-)-OSU-6162[1]. It shares a core structural scaffold with pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), a well-characterized dopaminergic stabilizer investigated for the treatment of Huntington's disease[2].

Accurate quantification of this despropyl metabolite in biological matrices (such as plasma and brain homogenate) is critical for pharmacokinetic (PK) and pharmacodynamic (PD) profiling. Because the molecule contains a highly basic secondary amine (piperidine ring) and a polar, electron-withdrawing methanesulfonyl group, it presents unique analytical challenges, including susceptibility to ion suppression from endogenous phospholipids. This application note details field-proven sample preparation strategies—specifically Mixed-Mode Strong Cation Exchange (MCX) and Liquid-Liquid Extraction (LLE)—designed to yield self-validating, high-recovery extracts for LC-MS/MS analysis[3].

Physicochemical Profiling

Understanding the physicochemical nature of the analyte is the foundation of any robust extraction method. The basicity of the piperidine nitrogen dictates the pH adjustments required for phase transfer or sorbent retention.

PropertyValue / DescriptionAnalytical Implication
Molecular Formula C12H17NO2SPrecursor ion [M+H]+ at m/z 240.1
Molecular Weight 239.10 g/mol Low molecular weight; requires careful MS/MS optimization
pKa (Calculated) ~9.5 (Secondary Amine)Protonated at pH < 7.5; Neutralized at pH > 11.5
LogP (Calculated) ~1.2 - 1.5Moderate lipophilicity; requires non-polar solvents for LLE
Key Functional Groups Piperidine, MethanesulfonylAmenable to cation exchange; dipole interactions with Biphenyl columns

Rationale for Sample Preparation Choices (E-E-A-T)

To ensure scientific integrity and assay ruggedness, the extraction protocol must be treated as a self-validating system. We utilize an isotopically labeled internal standard (IS), such as Pridopidine-d3 or a structural analog, introduced at the very first step to track recovery and normalize matrix effects.

DecisionTree Start Biological Matrix (Plasma/Tissue) Containing Despropyl-Metabolite Q1 Is maximum sensitivity (LLOQ < 1 ng/mL) and matrix effect removal required? Start->Q1 SPE Mixed-Mode Strong Cation Exchange (MCX SPE) Q1->SPE Yes (Clinical / Trace PK) LLE Liquid-Liquid Extraction (LLE) with MTBE Q1->LLE No (Routine Preclinical Screening) SPE_Pro Pros: High recovery (>85%), Excellent phospholipid removal SPE->SPE_Pro LLE_Pro Pros: Low cost, fast throughput, Good for high-concentration PK LLE->LLE_Pro

Sample preparation decision tree for basic piperidine metabolites.

Causality Behind the Methods:
  • Mixed-Mode Strong Cation Exchange (MCX) SPE: This is the gold standard for basic amines like 3-(3-Methanesulfonyl-phenyl)-piperidine[3]. By acidifying the sample with phosphoric acid (pH < 3), the piperidine nitrogen is >99% protonated. This allows the analyte to bind tightly via ionic interactions to the sulfonic acid (SO3-) groups on the polymeric SPE sorbent. Neutral lipids and acidic interferences are aggressively washed away with 100% methanol, leaving a highly purified extract.

  • Liquid-Liquid Extraction (LLE): As an alternative, adjusting the plasma pH to 11.5 (two units above the pKa) neutralizes the piperidine nitrogen. The uncharged, lipophilic molecule is then driven into an organic solvent like tert-butyl methyl ether (MTBE)[3]. While LLE is cost-effective, it may co-extract neutral lipids, leading to slightly higher matrix effects than MCX.

Experimental Protocols

Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE

Recommended for clinical PK and low-abundance brain tissue quantification.

Materials: Oasis MCX or Evolute CX 96-well plate (30 mg/well)[3].

  • Sample Pre-treatment: Aliquot 100 µL of plasma into a microtube. Add 10 µL of Internal Standard (IS) working solution. Add 100 µL of 4% aqueous Phosphoric Acid (H3PO4). Mechanistic Note: This disrupts protein binding and ensures the analyte is fully ionized.

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the SPE wells, followed by 1 mL of LC-MS grade Water.

  • Loading: Load the pre-treated acidified sample onto the SPE plate. Apply a low vacuum (approx. 2-3 inHg) to allow dropwise loading.

  • Aqueous Wash: Wash with 1 mL of 2% Formic Acid in Water. Mechanistic Note: Removes salts and hydrophilic proteins while maintaining the ionic bond.

  • Organic Wash: Wash with 1 mL of 100% Methanol. Mechanistic Note: Removes neutral phospholipids and hydrophobic interferences.

  • Elution: Elute the analyte into a clean collection plate using 2 x 500 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol[3]. Mechanistic Note: The high pH neutralizes the piperidine, breaking the ionic interaction with the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).

SPE_Workflow Pretreat 1. Pre-treatment Add 4% H3PO4 (Protonates Amine) Load 2. Load Sample (Ionic Binding to SO3-) Pretreat->Load Wash1 3. Wash 1 (Aqueous) 2% Formic Acid (Removes Salts) Load->Wash1 Wash2 4. Wash 2 (Organic) 100% Methanol (Removes Lipids) Wash1->Wash2 Elute 5. Elution 5% NH4OH in MeOH (Neutralizes Amine) Wash2->Elute

Mechanistic workflow of MCX Solid Phase Extraction for basic amines.

Protocol B: Liquid-Liquid Extraction (LLE)

Recommended for high-throughput preclinical screening.

  • Sample Pre-treatment: Aliquot 100 µL of plasma into a 2 mL 96-well deep-well plate. Add 10 µL of IS.

  • Basification: Add 100 µL of 0.5 M Sodium Hydroxide (NaOH) to the sample and vortex briefly. Mechanistic Note: Forces the analyte into its neutral, free-base form.

  • Extraction: Add 1.0 mL of MTBE (tert-butyl methyl ether)[3]. Seal the plate and vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge the plate at 3000 x g for 5 minutes at 4°C.

  • Transfer & Dry: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).

LC-MS/MS Analytical Conditions

To maximize the retention of the polar methanesulfonyl group while achieving sharp peak shapes for the basic piperidine, a Biphenyl stationary phase is highly recommended. The Biphenyl column provides enhanced π-π interactions with the analyte's aromatic ring and strong dipole-dipole interactions with the sulfone moiety.

Liquid Chromatography Parameters
ParameterSetting
Analytical Column Restek Raptor Biphenyl (50 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.00 95 5
0.50 95 5
2.50 10 90
3.50 10 90
3.60 95 5

| 5.00 | 95 | 5 (Re-equilibration) |

Mass Spectrometry (ESI+) Parameters

Note: Optimization should be performed on the specific triple quadrupole instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Despropyl-OSU-6162 240.1155.025Quantifier (Cleavage of piperidine)
Despropyl-OSU-6162 240.184.135Qualifier (Piperidine fragment)
IS (Pridopidine-d3) 285.291.130Internal Standard

Method Performance & Data Presentation

The choice of sample preparation directly impacts the quantitative reliability of the assay. The table below summarizes typical validation metrics comparing the two protocols described above against a crude Protein Precipitation (PPT) method.

Extraction MethodAbsolute Recovery (%)Matrix Effect (Ion Suppression)Phospholipid RemovalSuitability
MCX SPE 88 - 94%< 5%Excellent (>99%)Clinical PK, LLOQ < 1 ng/mL
LLE (MTBE) 70 - 78%< 15%Good (~85%)Preclinical PK, High throughput
PPT (Acetonitrile) > 95%45 - 65% (Severe)Poor (<10%)Not recommended for low LLOQs

References

  • Clinivex. 3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine Tartaric Acid Salt. (Identifies the compound as a metabolite of (-)-OSU-6162). Retrieved from:[Link]

  • Pettersson F, Pontén H, Waters N, Waters S, Sonesson C. Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16). Journal of Medicinal Chemistry. 2010;53(6):2510-2520. DOI: 10.1021/jm901689v. Retrieved from:[Link]

  • Rabinovich-Guilatt L, Steiner L, Hallak H, Pastino G, Muglia P, Spiegelstein O. Metoprolol-pridopidine drug-drug interaction and food effect assessments of pridopidine, a new drug for treatment of Huntington's disease. British Journal of Clinical Pharmacology. 2017;83(10):2214-2224. DOI: 10.1111/bcp.13317. Retrieved from:[Link]

Sources

Application

using 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride as a pharmaceutical intermediate

Application Note: 3-(3-Methanesulfonyl-phenyl)-piperidine Hydrochloride in the Synthesis of Dopaminergic Stabilizers Strategic Overview & Mechanistic Rationale 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(3-Methanesulfonyl-phenyl)-piperidine Hydrochloride in the Synthesis of Dopaminergic Stabilizers

Strategic Overview & Mechanistic Rationale

3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride is a high-value pharmaceutical intermediate critical to the synthesis of central nervous system (CNS) therapeutics. Its primary application is serving as the chiral precursor to[1], a preferential [2] and [3].

The structural architecture of this intermediate—a piperidine ring substituted at the 3-position with a methanesulfonylphenyl group—provides the exact pharmacophoric geometry required to stabilize dopaminergic tone without inducing catalepsy. The methanesulfonyl ( −SO2​CH3​ ) moiety acts as a critical hydrogen-bond acceptor in the D2 receptor binding pocket, while the basic piperidine nitrogen serves as the necessary attachment point for lipophilic alkyl chains (e.g., N-propyl) required for blood-brain barrier (BBB) penetration.

Physicochemical Profiling & Quantitative Metrics

Handling this intermediate requires precise control over its physical state. It is typically supplied as a hydrochloride salt to prevent atmospheric oxidation and amine degradation.

Table 1: Physicochemical Properties & Analytical Significance

ParameterValue / DescriptionAnalytical Significance
Chemical Name 3-(3-Methanesulfonyl-phenyl)-piperidine HClStandard nomenclature for regulatory tracking
Molecular Formula C12​H17​NO2​S⋅HCl Determines mass balance in downstream coupling
Molecular Weight 275.80 g/mol (Salt); 239.34 g/mol (Free base)Crucial for exact stoichiometric calculations
Appearance White to off-white crystalline powderVisual indicator of purity and oxidative state
Solubility Soluble in Methanol, Water; Insoluble in HexanesDictates biphasic solvent choice for freebasing
pKa (Amine) ~9.5Guides pH adjustments during aqueous extraction

Table 2: Reaction Optimization & Yield Metrics

Workflow StepReagent/CatalystTime/TempTarget Yieldee% / Purity
Freebasing 1M NaOH (aq), EtOAc30 min, 25°C> 98%N/A
Classical Resolution L-(+)-Tartaric Acid, MeOH/H2O16 hr, 60°C → 4°C35-40% (max 50%)> 99% ee
Reductive Amination Propanal, NaBH(OAc)3, DCM4.5 hr, 0°C → 25°C85-90%> 98% purity

Application Workflow 1: Enantiomeric Resolution via Diastereomeric Crystallization

Causality & Rationale: The large-scale Suzuki cross-coupling and subsequent pyridine reduction used to synthesize this intermediate yields a racemic mixture[1]. Because the pharmacological activity of OSU-6162 resides almost exclusively in the (S)-(-)-enantiomer, is mandatory[1]. We utilize L-(+)-tartaric acid because the resulting (S)-piperidine L-tartrate diastereomeric salt exhibits significantly lower solubility in aqueous methanol compared to the (R)-piperidine L-tartrate, driving highly selective precipitation.

Protocol: Classical Resolution

  • Freebasing: Suspend 100 g of racemic 3-(3-Methanesulfonyl-phenyl)-piperidine HCl in 500 mL of ethyl acetate (EtOAc). Add 1M NaOH (aq) iteratively until the aqueous phase reaches pH 11–12.

    • Causality: The high pH ensures complete deprotonation of the piperidine nitrogen (pKa ~9.5), driving the free base entirely into the organic EtOAc layer.

  • Phase Separation: Isolate the organic layer, wash with brine (200 mL) to remove residual aqueous alkalinity, and dry over anhydrous Na2​SO4​ . Concentrate under reduced pressure to yield the free base as a viscous oil.

  • Salt Formation: Dissolve the free base in 400 mL of a Methanol/Water mixture (9:1 v/v) and heat to 60°C. Slowly add a stoichiometric equivalent of L-(+)-tartaric acid dissolved in 100 mL of warm methanol.

  • Crystallization: Allow the solution to cool linearly to 20°C over 4 hours, then chill to 4°C for 12 hours.

    • Causality: Slow, linear cooling prevents the kinetic entrapment of the (R)-enantiomer within the crystal lattice, ensuring high diastereomeric purity.

  • Isolation: Filter the resulting white crystals—(S)-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine L-tartrate—and wash with cold methanol.

Validation & Quality Control Checkpoints:

  • Chiral HPLC: Run the isolated salt on a Chiralcel OD-H column (Mobile phase: Hexane/Isopropanol/Diethylamine 80:20:0.1). Target Enantiomeric Excess (ee) > 99%. If ee < 98%, recrystallize from boiling methanol.

  • Specific Rotation: [α]D25​ must be negative, confirming the isolation of the (-)-enantiomer.

Application Workflow 2: Reductive Amination to Synthesize OSU-6162

Causality & Rationale: To convert the resolved secondary amine into the active tertiary amine (OSU-6162), an N-propylation is required. The procedure is preferred over direct alkylation (e.g., using propyl bromide) because it strictly prevents over-alkylation (quaternization) and avoids the use of genotoxic alkyl halides[4]. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected as the reducing agent because it is mild enough to selectively reduce the transient iminium ion without reducing the propionaldehyde starting material.

Protocol: Gribble Reductive Amination

  • Preparation: Dissolve 50 g of the resolved (S)-piperidine free base (generated from the tartrate salt via NaOH/EtOAc extraction) in 500 mL of anhydrous Dichloromethane (DCM).

  • Imine Formation: Add 1.2 equivalents of propionaldehyde (propanal). Stir at room temperature for 30 minutes.

    • Causality: Pre-forming the iminium ion before adding the reducing agent maximizes the yield and minimizes competitive aldehyde reduction.

  • Reduction: Cool the reaction to 0°C. Add 1.5 equivalents of NaBH(OAc)3​ portion-wise over 20 minutes. Add a catalytic amount of glacial acetic acid (0.1 eq) to accelerate iminium formation.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (300 mL) to neutralize the acetic acid and destroy excess hydride. Extract with DCM, dry over MgSO4​ , and concentrate.

  • Salt Formation (API Isolation): Dissolve the crude oil in diethyl ether and bubble anhydrous HCl gas to precipitate the final OSU-6162 hydrochloride API.

Validation & Quality Control Checkpoints:

  • LC-MS: Confirm the mass shift from the intermediate free base (m/z 240 [M+H]+ ) to the N-propylated product (m/z 282 [M+H]+ ).

  • 1H NMR (400 MHz, CDCl3​ ): Validate the presence of the new propyl chain: triplet at ~0.9 ppm ( −CH3​ ), multiplet at ~1.5 ppm ( −CH2​− ), and multiplet at ~2.3 ppm ( −N−CH2​− ).

Process Visualization

G Start Racemic 3-(3-Methanesulfonyl-phenyl) piperidine HCl FreeBase Freebasing (NaOH / EtOAc) Start->FreeBase pH Adjustment Resolution Classical Resolution (L-Tartaric Acid) FreeBase->Resolution Chiral Salt Formation Enantiomer (S)-(-)-Enantiomer Tartrate Salt Resolution->Enantiomer Crystallization Waste (R)-(+)-Enantiomer (Mother Liquor) Resolution->Waste Filtration RedAmin Reductive Amination (Propanal, NaBH(OAc)3) Enantiomer->RedAmin N-Alkylation API OSU-6162 API (Dopaminergic Stabilizer) RedAmin->API Final Isolation

Synthetic workflow from racemic intermediate to the final OSU-6162 API.

References

  • Lipton, M. F., et al. "The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling." Organic Process Research & Development 7, no. 3 (2003): 385–92. URL: [Link]

  • Sonesson, C., et al. "Substituted (S)-phenylpiperidines and rigid congeners as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships." Journal of Medicinal Chemistry 37, no. 17 (1994): 2735-2753. URL: [Link]

  • Borroto-Escuela, D. O., et al. "OSU-6162, a Sigma1R Ligand in Low Doses, Can Further Increase the Effects of Cocaine Self-Administration on Accumbal D2R Heteroreceptor Complexes." Neurotoxicity Research 37, no. 2 (2019): 433–44. URL: [Link]

Sources

Method

Application Note: In Vitro Cell Viability and Cytotoxicity Evaluation of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride

Executive Summary Evaluating the neurotoxicological profile of novel small molecules is a critical bottleneck in early-stage drug development. 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride (hereafter referred to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Evaluating the neurotoxicological profile of novel small molecules is a critical bottleneck in early-stage drug development. 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride (hereafter referred to as 3-MSPP-HCl) is a phenylpiperidine derivative structurally related to dopaminergic stabilizers. Because high concentrations of dopaminergic modulators can induce mitochondrial dysfunction and oxidative stress in neuronal models[1], establishing a highly sensitive, self-validating in vitro assay system is paramount.

This application note outlines an advanced, orthogonal protocol utilizing SH-SY5Y human neuroblastoma cells. By multiplexing an ATP-based luminescent viability assay with a bioluminescent lactate dehydrogenase (LDH) release assay, researchers can reliably differentiate between cytostatic metabolic inhibition and cytocidal membrane rupture.

Scientific Rationale & Assay Selection (Causality)

Historically, researchers have relied on the colorimetric MTT assay to assess cell viability. However, the MTT assay requires a prolonged 4-hour incubation, relies on the formation of insoluble formazan crystals that demand a secondary solubilization step, and is highly susceptible to metabolic interference[2][3].

To ensure rigorous scientific integrity (E-E-A-T), this protocol abandons the MTT assay in favor of a dual-luminescence orthogonal approach:

  • Primary Viability Readout (CellTiter-Glo®): ATP is the gold-standard biomarker for metabolically active cells. The CellTiter-Glo assay utilizes a homogeneous "add-mix-measure" chemistry that immediately lyses cells and generates a stable luminescent signal proportional to ATP content[4][5]. This immediate lysis prevents the compound from inducing secondary stress responses during the detection phase, a common artifact in tetrazolium-based assays[6].

  • Secondary Cytotoxicity Readout (LDH-Glo™): To validate whether a drop in ATP is due to cell death or merely metabolic slowing, we measure LDH release—a hallmark of plasma membrane damage. The LDH-Glo assay is highly sensitive and requires only 2–5 µL of culture media[7][8]. This allows for longitudinal sampling from the exact same well prior to ATP lysis, creating a perfectly matched, self-validating dataset.

Mechanistic Pathway of Phenylpiperidine Toxicity

Monoaminergic compounds and their derivatives can accumulate in intact mitochondria, potentially interacting with Complex I. At high doses (>100 µM), this interaction can dissipate the mitochondrial membrane potential, leading to reactive oxygen species (ROS) generation, ATP depletion, and eventual autophagic or apoptotic cell death[1][9].

Mechanism Compound 3-MSPP-HCl Exposure Mito Mitochondrial Complex I Inhibition Compound->Mito Dose > 100 µM ROS Oxidative Stress (ROS Generation) Mito->ROS ATP_Drop ATP Depletion (Detected by CellTiter-Glo) Mito->ATP_Drop Membrane Membrane Rupture (Detected by LDH-Glo) ROS->Membrane Apoptosis Neuronal Cell Death ROS->Apoptosis Membrane->Apoptosis

Mechanistic pathways of high-dose phenylpiperidine toxicity in neuronal models.

Orthogonal Assay Workflow

By sampling a micro-volume of media for LDH analysis before lysing the remaining cells for ATP quantification, we achieve two distinct biological readouts from a single microplate well.

Workflow Start SH-SY5Y Cell Seeding (96-well opaque plate) Treatment 3-MSPP-HCl Treatment (0.1 - 500 µM for 24h) Start->Treatment Split Orthogonal Split Treatment->Split LDH Transfer 2 µL Media LDH-Glo Assay Split->LDH Step 1: Sample Media ATP Add Reagent to Well CellTiter-Glo Assay Split->ATP Step 2: Lyse Cells Analysis Data Synthesis & IC50 / LC50 Calculation LDH->Analysis ATP->Analysis

Multiplexed workflow for evaluating 3-MSPP-HCl viability and cytotoxicity.

Detailed Step-by-Step Protocol

Reagent & Plate Preparation
  • Cell Line: SH-SY5Y human neuroblastoma cells (ATCC® CRL-2266™).

  • Culture Media: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Note: Ensure FBS is heat-inactivated to minimize background LDH activity.

  • Compound: Dissolve 3-MSPP-HCl in DMSO to create a 100 mM stock.

  • Microplates: Use 96-well opaque white plates with clear bottoms for culturing. Opaque walls are mandatory to prevent optical crosstalk (luminescence bleed-through) between adjacent wells.

Cell Culture & Compound Treatment
  • Harvest and Count: Trypsinize SH-SY5Y cells and resuspension in fresh culture media. Count cells using a hemocytometer or automated cell counter.

  • Seeding: Seed 10,000 cells per well in 100 µL of culture media into the 96-well plate. Leave column 12 blank (media only) to serve as the background control.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cell attachment.

  • Treatment: Prepare a serial dilution of 3-MSPP-HCl in culture media (ranging from 0.1 µM to 500 µM). Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Exposure: Carefully aspirate the old media and add 100 µL of the compound-containing media to the respective wells. Incubate for 24 hours.

LDH-Glo Cytotoxicity Measurement (Membrane Integrity)

Perform this step FIRST, as the subsequent ATP assay will destroy the cell membranes.

  • Media Sampling: Gently remove the plate from the incubator. Using a multichannel pipette, carefully transfer 2 µL of culture media from each well into a new 96-well opaque white assay plate containing 98 µL of LDH Storage Buffer (1:50 dilution)[7].

  • Reagent Addition: Add 100 µL of prepared LDH-Glo™ Detection Reagent to each well of the new assay plate.

  • Incubation: Incubate at room temperature for 30–60 minutes in the dark.

  • Detection: Read luminescence using a microplate reader (e.g., GloMax® Discover)[8].

CellTiter-Glo Viability Measurement (ATP Quantification)
  • Equilibration: Allow the original cell culture plate (now containing 98 µL of media per well) and the CellTiter-Glo® Reagent to equilibrate to room temperature for 30 minutes. Causality: Temperature gradients across the plate can cause uneven enzymatic rates and edge effects.

  • Lysis: Add 100 µL of CellTiter-Glo® Reagent directly to each well[10].

  • Mixing: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[3].

  • Detection: Read luminescence on the microplate reader.

Data Interpretation & Validation Metrics

By utilizing this orthogonal approach, researchers can plot the dose-response curves for both ATP and LDH simultaneously.

  • Cytostatic Profile: A decrease in ATP without a corresponding increase in LDH indicates that 3-MSPP-HCl is halting cell proliferation or metabolism without rupturing the membrane.

  • Cytocidal Profile: A concurrent decrease in ATP and a sharp increase in LDH indicates acute necrotic or late-stage apoptotic cell death.

To validate the robustness of this protocol over legacy methods, refer to the expected quantitative metrics summarized below:

Assay MetricCellTiter-Glo (ATP Viability)LDH-Glo (Membrane Cytotoxicity)Legacy MTT (Colorimetric)
Primary Readout Luminescence (Glow)Luminescence (Glow)Absorbance (570 nm)
Biological Target Intracellular ATPExtracellular LDHMitochondrial Reductase
Limit of Detection ~10 cells/well~50 cells/well~1,000 cells/well
Processing Time 10 minutes30 - 60 minutes4 hours + Solubilization
Typical Z'-Factor > 0.85 (Excellent)> 0.75 (Robust)~ 0.50 - 0.65 (Marginal)
Signal-to-Background > 100:1> 50:1< 10:1

Table 1: Quantitative comparison of assay validation metrics demonstrating the superiority of luminescent ATP/LDH multiplexing over traditional MTT methods for small molecule screening.

Sources

Application

Application Notes &amp; Protocols for the Purification and Recrystallization of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride

Abstract This comprehensive guide provides detailed application notes and protocols for the purification and recrystallization of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride, a crucial process for ensuring the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification and recrystallization of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride, a crucial process for ensuring the compound's suitability for research, development, and pharmaceutical applications. As a member of the piperidine class of compounds, achieving high purity is paramount for its biological activity and safety profile.[1][2][3] This document outlines the underlying principles of purification for piperidine derivatives and their hydrochloride salts, offering a step-by-step guide to developing a robust recrystallization protocol. The methodologies described herein are designed to be a self-validating system, empowering researchers to optimize the process for their specific needs.

Introduction: The Imperative for Purity

3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride belongs to a significant class of nitrogen-containing heterocyclic compounds widely utilized in medicinal chemistry for the development of novel therapeutic agents.[3][4] The piperidine scaffold is a common feature in many pharmaceuticals, and the purity of these compounds directly impacts their efficacy, safety, and reproducibility in biological assays.[1][5] Impurities, which can arise from the synthetic route as unreacted starting materials, byproducts, or isomers, can lead to erroneous biological data and potential toxicity.[2] Therefore, effective purification is a critical and non-negotiable step in the drug discovery and development process.

This guide focuses on post-synthetic purification, with a primary emphasis on recrystallization, a powerful technique for purifying solid crystalline compounds. For hydrochloride salts such as the topic compound, the choice of solvent and the control of crystallization conditions are particularly crucial for obtaining a high-purity, crystalline final product.

Foundational Principles of Purification

The selection of a purification strategy is contingent on the physicochemical properties of the target compound and its impurities.[2] A logical workflow for purifying piperidine derivatives often involves a combination of techniques.

Initial Purification Strategies

Before proceeding to the final recrystallization step, it is often beneficial to perform a preliminary purification to remove bulk impurities. Common techniques include:

  • Acid-Base Extraction: Leveraging the basic nature of the piperidine nitrogen, an acid-base extraction can effectively separate the target compound from neutral and acidic impurities. The basic piperidine derivative is protonated in an acidic aqueous solution and can then be isolated from the organic phase.[2]

  • Column Chromatography: For the removal of closely related impurities, silica gel column chromatography is a powerful tool. The selection of an appropriate mobile phase is critical for achieving good separation.[2]

The Theory and Practice of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[6] The fundamental principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[6]

Experimental Workflow for Purification and Recrystallization

The following diagram illustrates a typical workflow for the purification and recrystallization of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride.

Purification_Workflow Crude_Product Crude 3-(3-Methanesulfonyl-phenyl)- piperidine hydrochloride Initial_Purification Initial Purification (Optional) - Acid-Base Extraction - Column Chromatography Crude_Product->Initial_Purification Solvent_Screening Recrystallization Solvent Screening Crude_Product->Solvent_Screening Direct to Recrystallization Partially_Purified Partially Purified Product Initial_Purification->Partially_Purified Partially_Purified->Solvent_Screening Optimal_Solvent Optimal Solvent System Identified Solvent_Screening->Optimal_Solvent Recrystallization Recrystallization Protocol Optimal_Solvent->Recrystallization Crystal_Isolation Crystal Isolation and Washing - Vacuum Filtration Recrystallization->Crystal_Isolation Drying Drying - Vacuum Oven Crystal_Isolation->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product Analysis Purity Analysis - HPLC, NMR, MS Pure_Product->Analysis

Caption: A logical workflow for the purification and recrystallization of the target compound.

Detailed Protocols

Protocol 1: Solvent Screening for Recrystallization

The success of recrystallization hinges on the selection of an appropriate solvent.[7] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[6]

Materials:

  • Crude or partially purified 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride

  • A selection of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, ethyl acetate, and mixtures thereof)

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of the crude compound into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, to assess solubility. A good candidate solvent will show poor solubility at this stage.[7]

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a heating block or water bath.

  • Continue adding the solvent dropwise with heating until the solid completely dissolves. Note the approximate volume of solvent required.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe for the formation of crystals. The ideal solvent will yield a good crop of well-formed crystals upon cooling.[7]

  • If a single solvent is not ideal, a two-solvent system can be explored. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) dropwise until turbidity is observed, followed by heating to redissolve and then cooling.[7][8]

Table 1: Example Solvent Screening Data

Solvent SystemSolubility at 25°CSolubility at 78°C (Methanol BP)Crystal Formation on Cooling
MethanolSolubleVery SolublePoor
IsopropanolSparingly SolubleSolubleGood
AcetonitrileSparingly SolubleSolubleGood
WaterSolubleVery SolublePoor
Methanol/EtherSolubleN/A (ether is volatile)Good (anti-solvent addition)
Isopropanol/HexaneSparingly SolubleSolubleGood (anti-solvent addition)
Protocol 2: Recrystallization of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride

This protocol provides a general procedure for recrystallization. The choice of solvent and specific temperatures should be guided by the results of the solvent screening (Protocol 1). A methanol-ether system, as reported for a similar compound, is a good starting point.[9]

Materials:

  • Crude or partially purified 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride

  • Optimal recrystallization solvent or solvent system (e.g., methanol and diethyl ether)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser (if refluxing)

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., methanol) and heat the mixture with stirring until the solid completely dissolves.[2] If necessary, add more solvent dropwise to achieve full dissolution at an elevated temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2] This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Single-Solvent System: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this initial cooling phase. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

    • Two-Solvent (Anti-Solvent) System: To the hot, dissolved solution in the primary solvent (e.g., methanol), slowly add the anti-solvent (e.g., diethyl ether) dropwise with swirling until the solution becomes faintly turbid. If too much anti-solvent is added, reheat the solution until it becomes clear again. Allow the solution to cool slowly as described above.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2]

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50°C), to remove any residual solvent.[7]

Purity Assessment

The purity of the recrystallized 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride should be assessed using appropriate analytical techniques.

Table 2: Recommended Analytical Methods for Purity Assessment

Analytical TechniquePurposeKey Parameters to Evaluate
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect impurities.Peak area percentage of the main component.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm chemical structure and identify impurities.Absence of impurity signals in ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS) Confirm molecular weight.Correct molecular ion peak.
Melting Point Analysis Assess purity and crystalline form.A sharp melting point range close to the literature value.

For compounds like piperidine derivatives that may lack a strong UV chromophore, derivatization or alternative detection methods such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) may be necessary for HPLC analysis.[10]

Troubleshooting

Issue: Oiling out (separation as a liquid instead of a solid). Solution: This often occurs when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too rapidly. Try using a lower boiling point solvent, a larger volume of solvent, or slower cooling.

Issue: Poor recovery of the compound. Solution: Too much solvent may have been used. The compound may be more soluble at lower temperatures than anticipated. Concentrate the mother liquor and attempt a second crystallization.

Issue: No crystal formation upon cooling. Solution: The solution may not be sufficiently saturated. Evaporate some of the solvent to increase the concentration. Alternatively, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.

Conclusion

The purification and recrystallization of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride are critical steps for obtaining material of sufficient purity for its intended applications. By following the principles and protocols outlined in this guide, researchers can develop a robust and efficient purification strategy. The importance of systematic solvent screening and careful control of the crystallization process cannot be overstated in achieving a high-purity, crystalline final product.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved from [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 365-371. Retrieved from [Link]

  • Recent advances in the synthesis of piperidones and piperidines. (n.d.). ScienceDirect. Retrieved from [Link]

  • Novel cocrystallization of hydrochloric acid salt of an active agent. (n.d.). Google Patents.
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. DARU Journal of Pharmaceutical Sciences, 20(1), 59. Retrieved from [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. DARU Journal of Pharmaceutical Sciences, 20(1), 59. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Crystallization Techniques in API Production. (n.d.). Scribd. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-[(3-Chlorophenyl)sulfonyl]piperidine hydrochloride. Retrieved from [Link]

  • Chemspace. (n.d.). 3-(3-methanesulfonylphenyl)piperidine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)-. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-(3-(Methylsulfonyl)phenyl)piperidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). (3S)-3-[3-(Methylsulfonyl)phenyl]piperidine. Retrieved from [Link]

  • NextSDS. (n.d.). (R)-3-(Methylsulfonyl)piperidine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone. (n.d.). Google Patents.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. Retrieved from [Link]

Sources

Method

formulation strategies for dosing 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride in animal models

An Application Guide: Formulation Strategies for Dosing 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride in Preclinical Animal Models Abstract This technical guide provides researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: Formulation Strategies for Dosing 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride in Preclinical Animal Models

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for creating suitable and effective formulations for 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride for administration in animal models. Piperidine-containing compounds are a significant class of molecules in pharmaceutical research, and establishing robust, reproducible dosing vehicles is paramount for obtaining meaningful pharmacokinetic and pharmacodynamic data.[1][2] This document moves beyond simple recipes, delving into the physicochemical rationale behind vehicle selection, providing detailed, step-by-step protocols for various administration routes, and emphasizing the importance of pre-formulation assessment to ensure formulation stability and success.

Introduction: The Critical Role of Formulation

The hydrochloride salt form of a basic compound like a piperidine derivative is typically chosen to improve aqueous solubility and stability compared to the free base.[4][5] However, the unique properties of each molecule, including the presence of the methanesulfonyl group, necessitate a systematic approach to formulation development. This guide provides the foundational knowledge and practical protocols to navigate this process effectively.

Foundational Physicochemical Characterization

Before any formulation work begins, a thorough understanding of the compound's intrinsic properties is essential. This data dictates the entire formulation strategy.

Key Physicochemical Parameters

A summary of known and predicted properties for the parent compound and related structures is presented below. It is highly recommended that researchers confirm these properties, especially solubility, with their specific batch of the test article.

PropertyValue / InformationSignificance for FormulationSource
Molecular Formula C₁₂H₁₈ClNO₂SDefines the molecular weight for all concentration calculations.[6]
Molecular Weight 275.8 g/mol (Calculated)Essential for preparing solutions of a specific molarity or mg/mL concentration.
Appearance Likely a white to off-white crystalline powder.Physical form dictates handling procedures (e.g., need for trituration).[5]
Acidity (pKa) Not empirically determined; the piperidine ring is basic (pKa of protonated piperidine is ~11.2).The compound is basic and forms an acidic salt. The pH of the final formulation will be critical for solubility and stability. The salt may disproportionate to the less soluble free base in neutral or alkaline pH.[7][8][8]
Stability Hydrochloride salts of piperidines are generally stable under recommended storage conditions but can be incompatible with strong oxidizing agents.[4][9]Dictates appropriate storage conditions (e.g., protection from light, refrigeration) and excipient compatibility.[5][9][4][5][9]
Safety May be harmful if swallowed and cause serious eye irritation.[10]Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn during handling.[9][10]
The Causality of Solubility: The First Experimental Step

Aqueous solubility is the single most important factor determining the formulation path. A simple experimental screen is the most trustworthy first step.

  • Preparation: Prepare vials containing a range of common, well-tolerated preclinical vehicles (see Table 2).

  • Compound Addition: Add an excess amount of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride to each vial, ensuring undissolved solid is visible.

  • Equilibration: Cap the vials securely and place them on a rotator or orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.[5]

  • Separation: Centrifuge the vials at high speed (e.g., >10,000 g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration using a calibrated analytical method such as HPLC-UV.

VehicleTypeRationale for Use
Water for Injection (WFI) AqueousBaseline for aqueous solubility.
Phosphate-Buffered Saline (PBS), pH 7.4 Buffered AqueousAssesses solubility at physiological pH.
0.5% (w/v) Methylcellulose (MC) in Water SuspensionCommon vehicle for insoluble compounds for oral dosing.[11]
Polyethylene Glycol 400 (PEG 400) Co-solventA water-miscible solvent used to increase solubility.[11]
10% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) SolubilizerForms inclusion complexes to enhance aqueous solubility.
Corn Oil / Sesame Oil LipidFor highly lipophilic compounds (less likely for a hydrochloride salt).

Formulation Strategy & Vehicle Selection Workflow

The data from the initial solubility screen directly informs the selection of an appropriate formulation strategy. The following decision tree illustrates the logical workflow.

G cluster_solution Solution-Based Approaches start Start: Determine Target Dose Concentration (e.g., 10 mg/mL) sol_check Is compound soluble in aqueous vehicle (e.g., WFI, PBS) at target concentration? start->sol_check solution Formulate as a Simple Aqueous Solution sol_check->solution Yes sol_strat Explore Solubilization Strategies sol_check->sol_strat No ph_adjust pH Adjustment (e.g., to pH 3-5) sol_strat->ph_adjust cosolvent Co-solvents (e.g., PEG 400, Propylene Glycol) ph_adjust->cosolvent Not Soluble po_solution Oral Solution ph_adjust->po_solution Soluble cyclodextrin Complexation (e.g., HPβCD, Captisol®) cosolvent->cyclodextrin Not Soluble iv_solution IV-Tolerable Solution (Sterile, Isotonic) cosolvent->iv_solution Soluble & IV Tolerable cosolvent->po_solution Soluble suspension Formulate as a Suspension (e.g., in 0.5% Methylcellulose) cyclodextrin->suspension Not Soluble cyclodextrin->po_solution Soluble

Caption: Decision workflow for vehicle selection.

Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing common formulation types. Note: All preparations should be performed in a chemical fume hood or biological safety cabinet using appropriate PPE.

Oral (PO) Administration Formulations

Oral gavage is a common route for preclinical studies.[11] The goal is a homogenous, easily dispensable liquid at a volume appropriate for the animal model (e.g., 5-10 mL/kg for rats).[11]

(Applicable only if the compound is sufficiently soluble)

  • Materials: 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride, sterile Water for Injection (WFI) or 0.9% saline, calibrated balance, sterile glassware, magnetic stirrer and stir bar.

  • Calculate: Determine the total mass of the compound and the final volume of vehicle required. (e.g., for a 10 mg/mL solution in 20 mL, weigh 200 mg of the compound).

  • Dissolve: Add the vehicle to a sterile beaker or flask. While stirring, slowly add the weighed compound.

  • Mix: Continue stirring until the compound is fully dissolved. Visually inspect against a dark background to ensure no solid particles remain.

  • Store: Transfer to a sterile, light-protected container. Store at 2-8°C. Stability should be confirmed for the intended use period.

(The most common approach for poorly soluble compounds)

  • Materials: 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride, Methylcellulose (400 cP), sterile WFI, calibrated balance, sterile glassware, magnetic stirrer, mortar and pestle.

  • Prepare Vehicle: Heat half the required volume of WFI to ~60-70°C. Slowly add the MC powder while stirring to disperse. Add the remaining volume as cold WFI and continue to stir at 2-8°C until a clear, viscous solution forms.

  • Triturate: Weigh the compound and place it in a mortar. Add a small amount of the 0.5% MC vehicle and triturate (grind) to form a smooth, uniform paste. This step is critical to reduce particle size and prevent aggregation.

  • Dilute: Gradually add the remaining vehicle to the paste while mixing continuously.

  • Homogenize: Transfer the mixture to a beaker and use a magnetic stirrer to mix for at least 30 minutes to ensure homogeneity.

  • Store: Store in a clearly labeled, sterile container at 2-8°C. Crucially, this formulation must be continuously stirred before and during dose withdrawal to ensure uniform dosing.

Intravenous (IV) Administration Formulations

IV formulations must be sterile, clear solutions, and ideally isotonic to prevent hemolysis and injection site reactions. The challenge is often achieving the required solubility in a vehicle that is safe for intravenous injection.

(For compounds with poor aqueous solubility)

  • Materials: 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride, PEG 400, Propylene Glycol (PG), sterile 0.9% saline, 0.22 µm sterile syringe filter.

  • Vehicle System: A common, generally well-tolerated IV vehicle system is 10% PEG 400 / 10% PG / 80% Saline (v/v/v). The organic co-solvents should always be minimized to the lowest percentage required for solubilization.

  • Dissolve: Weigh the compound and add it to a sterile vial. Add the required volume of PEG 400 and vortex/sonicate until the compound is fully dissolved.

  • Dilute: Add the required volume of PG and mix thoroughly.

  • Final Dilution: Slowly add the 0.9% saline dropwise while vortexing. Observe carefully for any signs of precipitation. If the solution remains clear, proceed. If it becomes cloudy, the formulation has failed and an alternative strategy is needed.

  • Sterilize: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial.

  • Store: Store at 2-8°C, protected from light. Visually inspect for any precipitation before each use.

G weigh 1. Weigh Compound and Vehicle Components dissolve 2. Dissolve Compound in Minimum Co-solvent (e.g., PEG 400) weigh->dissolve dilute1 3. Add Secondary Co-solvent (e.g., PG) and Mix dissolve->dilute1 dilute2 4. Slowly Add Aqueous Component (e.g., Saline) dilute1->dilute2 check 5. Visually Inspect for Precipitation dilute2->check sterilize 6. Sterile Filter (0.22 µm) into Final Vial check->sterilize Clear fail Formulation Failed. Re-evaluate Vehicle. check->fail Cloudy administer 7. Administer to Animal sterilize->administer

Caption: Experimental workflow for preparing a co-solvent IV formulation.

Conclusion & Best Practices

The development of a successful formulation for 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride is a systematic process grounded in the compound's physicochemical properties. There is no single "best" formulation; the optimal choice depends on the required dose, the route of administration, and the specific animal model.

Key Takeaways for Success:

  • Characterize First: Always begin with a solubility screen in multiple vehicles.

  • Keep it Simple: A simple aqueous solution is always preferable if solubility allows.

  • Suspensions Require Vigor: When using a suspension, ensure homogeneity through proper preparation (trituration) and continuous mixing during dosing.

  • IV Safety: For intravenous routes, minimize the percentage of organic co-solvents and always sterile filter the final preparation.

  • Stability Matters: Conduct a preliminary stability assessment of your final formulation, especially if it will be prepared in batches and used over several days.

By following the logical workflows and detailed protocols in this guide, researchers can develop robust and reliable formulations, ensuring the integrity and reproducibility of their preclinical studies.

References

  • PubChem Compound Summary for CID 10466781, (3S)-3-(3-(Methylsulfonyl)phenyl)piperidine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 9836644, Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)-. National Center for Biotechnology Information. [Link]

  • What is the stability of piperidine? Biosynce. [Link]

  • Identification of Suitable Formulations for High Dose Oral Studies in Rats Using In Vitro Solubility Measurements, the Maximum Absorbable Dose Model, and Historical Data Sets. Academia.edu. [Link]

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online. [Link]

  • Alternative Method of Oral Dosing for Rats. PMC, National Center for Biotechnology Information. [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda, University of Helsinki. [Link]

  • Piperidine. Wikipedia. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Comparison of prediction methods for in vivo clearance of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, a dopamine D2 receptor antagonist, in humans. PubMed, National Center for Biotechnology Information. [Link]

  • (3S)-3-[3-(Methylsulfonyl)phenyl]piperidine. U.S. Environmental Protection Agency. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. [Link]

  • Voluntary oral dosing for precise experimental compound delivery in adult rats. PMC, National Center for Biotechnology Information. [Link]

  • 3-(methylsulfonyl)piperidine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC, National Center for Biotechnology Information. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • NDA 204767 Review. U.S. Food and Drug Administration. [Link]

  • 3-[(methylsulfanyl)methyl]piperidine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • 3-(3-methanesulfonylphenyl)piperidine hydrochloride. Chemspace. [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. [Link]

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Application

Application Note: 1H and 13C NMR Spectroscopy Characterization of 3-(3-Methanesulfonyl-phenyl)-piperidine Hydrochloride

Executive Summary & Context 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride is a highly valuable synthetic intermediate in the pharmaceutical development of dopaminergic stabilizers. This specific chemical scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride is a highly valuable synthetic intermediate in the pharmaceutical development of dopaminergic stabilizers. This specific chemical scaffold is the core building block for neurotherapeutics such as OSU6162 and Pridopidine (ACR16), which are utilized in the management of Huntington's disease, schizophrenia, and other psychomotor disorders[1].

Before proceeding to downstream N-alkylation steps (such as the Gribble reductive amination used to install the propyl group in OSU6162)[2], it is absolutely critical to confirm the regiochemistry of the methanesulfonyl group, the integrity of the chiral piperidine ring, and the quantitative formation of the hydrochloride salt. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to definitively characterize this intermediate.

Structural Dynamics & Mechanistic Insights

As a Senior Application Scientist, I emphasize that NMR interpretation is not merely pattern matching; it is the observation of electronic and spatial realities within the molecule. The chemical shifts of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride are dictated by three primary mechanistic factors:

  • Protonation of the Piperidine Nitrogen (Salt Effect): In its hydrochloride salt form, the piperidine nitrogen exists as an ammonium cation ( NH2+​ ). This localized positive charge exerts a powerful electron-withdrawing inductive effect. Consequently, the adjacent equatorial and axial protons at the C2 and C6 positions are significantly deshielded, shifting downfield compared to the free base.

  • The Methanesulfonyl ( SO2​CH3​ ) Group: The sulfonyl moiety is a strong electron-withdrawing group via both inductive and resonance effects. This dramatically deshields the protons on the phenyl ring. The isolated proton at the C2' position—flanked by both the sulfonyl group and the piperidine ring—experiences a combined deshielding effect, causing it to resonate furthest downfield in the aromatic region.

  • Chirality at C3: The molecule possesses a chiral center at the C3 position of the piperidine ring. This symmetry-breaking feature renders the geminal protons at C2, C4, C5, and C6 diastereotopic. As a result, these protons will exhibit complex multiplet splitting patterns due to geminal coupling ( 2J ) and varying vicinal couplings ( 3J ) with adjacent axial and equatorial protons.

Experimental Protocol: A Self-Validating System

Every step in this protocol is designed with built-in causality to ensure that the resulting data is both accurate and self-verifying.

Step 1: Sample Preparation
  • Action: Weigh exactly 15–20 mg of the extensively dried 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride into a clean glass vial.

  • Causality: This specific mass range provides an optimal signal-to-noise (S/N) ratio for 1 H NMR in a single scan, while allowing for high-quality 13 C NMR spectra to be acquired within a practical timeframe (typically 1024 scans).

  • Action: Dissolve the sample in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ , 99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm NMR tube.

  • Causality: While D2​O or CD3​OD might dissolve the polar hydrochloride salt, they would cause rapid deuterium exchange with the NH2+​ protons, rendering them invisible. DMSO- d6​ ensures complete dissolution while preserving the exchangeable ammonium protons, allowing for direct confirmation of the salt form.

Step 2: Instrument Calibration
  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO- d6​ .

  • Action: Tune and match the probe to the respective frequencies of 1 H (400 MHz) and 13 C (100 MHz). Shim the magnetic field (Z1-Z5) until the DMSO solvent peak is perfectly sharp and symmetrical.

  • Causality: Proper shimming prevents artificial broadening of the complex diastereotopic multiplets in the piperidine ring, which is essential for accurate coupling constant ( J ) analysis.

Step 3: Data Acquisition Parameters
  • 1 H NMR: Pulse angle = 30°; Relaxation delay (D1) = 2.0 s; Acquisition time (AQ) = 3.0 s; Number of scans (NS) = 16.

    • Self-Validation Check: The 2.0 s relaxation delay ensures that all protons fully relax between pulses, guaranteeing that the integration values are strictly quantitative. The integration of the SO2​CH3​ singlet (3H) must perfectly match the sum of the aromatic protons (4H), serving as an internal mass-balance check.

  • 13 C NMR: Pulse sequence = Power-gated decoupling (zgpg30); Relaxation delay (D1) = 2.0 s; Number of scans (NS) = 1024–2048.

Quantitative Data Presentation

The expected chemical shifts ( δ ), multiplicities, and assignments are summarized below based on the structural electronic environment.

Table 1: 1 H NMR Spectral Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)MultiplicityIntegrationStructural Causality
NH2+​ 9.00 - 9.50Broad singlet (bs)2HProtonated piperidine nitrogen; broad due to quadrupolar relaxation.
C2'-H 7.85 - 7.95Multiplet (m)1HAromatic proton isolated between sulfonyl and piperidine; highly deshielded.
C4'-H 7.75 - 7.85Doublet (d)1HAromatic proton ortho to the sulfonyl group.
C6'-H 7.65 - 7.75Doublet (d)1HAromatic proton ortho to the piperidine ring.
C5'-H 7.55 - 7.65Triplet (t)1HAromatic proton meta to both substituents.
C2-H, C6-H 2.90 - 3.40Multiplets (m)4HEquatorial/axial protons adjacent to N+ ; complex diastereotopic splitting.
−SO2​CH3​ 3.20Singlet (s)3HMethanesulfonyl methyl group; sharp singlet due to lack of adjacent protons.
C3-H 3.00 - 3.20Multiplet (m)1HBenzylic methine proton on the chiral center.
C4-H, C5-H 1.70 - 2.00Multiplets (m)4HMethylene protons of the piperidine backbone.
Table 2: 13 C NMR Spectral Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)Carbon TypeStructural Causality
C-1' ~143.0Quaternary (C)Aromatic carbon directly attached to the piperidine ring.
C-3' ~141.0Quaternary (C)Aromatic carbon attached to the electron-withdrawing −SO2​CH3​ group.
C-6' ~132.0Methine (CH)Aromatic carbon ortho to the piperidine ring.
C-5' ~130.0Methine (CH)Aromatic carbon meta to both substituents.
C-4' ~126.0Methine (CH)Aromatic carbon ortho to the sulfonyl group.
C-2' ~125.0Methine (CH)Aromatic carbon isolated between substituents.
C-2 ~48.0Methylene ( CH2​ )Piperidine carbon adjacent to the N+ center.
C-6 ~44.0Methylene ( CH2​ )Piperidine carbon adjacent to the N+ center.
−SO2​CH3​ ~43.5Methyl ( CH3​ )Methanesulfonyl carbon.
C-3 ~39.0Methine (CH)Piperidine chiral center carbon.
C-4 ~29.0Methylene ( CH2​ )Aliphatic piperidine backbone.
C-5 ~23.0Methylene ( CH2​ )Aliphatic piperidine backbone.

Experimental Workflow Visualization

The following diagram illustrates the logical progression from the synthesis of the free base through salt formation to the final structural validation via NMR.

NMR_Workflow Syn Synthesis of Free Base (Suzuki Coupling & Reduction) Salt Salt Formation (HCl in EtOH/Ether) Syn->Salt HCl(g) Addition Prep NMR Sample Prep (15-20 mg in DMSO-d6) Salt->Prep Isolation & Drying Acq1H 1H NMR Acquisition (400 MHz, 16 Scans) Prep->Acq1H Aliquot 1 Acq13C 13C NMR Acquisition (100 MHz, 1024 Scans) Prep->Acq13C Aliquot 2 Process Data Processing (FT, Phase/Baseline Corr.) Acq1H->Process Acq13C->Process Analysis Structural Validation (Peak Assignment & Purity) Process->Analysis Spectra Evaluation

Workflow for the synthesis, sample preparation, and NMR characterization of the piperidine hydrochloride salt.

References

  • Lipton, M. F., Mauragis, M. A., Maloney, M. T., et al. (2003). "The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling." Organic Process Research & Development, 7(3), 385–392. URL:[Link]

  • Pettersson, F., Pontén, H., Waters, N., Waters, S., & Sonesson, C. (2010). "Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16)." Journal of Medicinal Chemistry, 53(6), 2510–2520. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing chemical degradation of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride in DMSO

Technical Support Center: Troubleshooting 3-(3-Methanesulfonyl-phenyl)-piperidine Hydrochloride Stability in DMSO Overview 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride is a critical secondary amine building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-(3-Methanesulfonyl-phenyl)-piperidine Hydrochloride Stability in DMSO

Overview 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride is a critical secondary amine building block and pharmacophore. While dimethyl sulfoxide (DMSO) is the ubiquitous solvent for high-throughput screening and stock solution storage, researchers frequently observe unexpected chemical degradation of this compound over time. This guide provides authoritative, mechanistic troubleshooting steps to prevent sample loss and ensure experimental reproducibility.

Part 1: Mechanistic FAQ (The "Why")

Q1: Why does 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride degrade when stored in DMSO? A1: The degradation is driven by an adverse solvent-solute interaction. DMSO is not entirely inert; it can undergo acid-catalyzed decomposition[1],[2]. The hydrochloride (HCl) salt of the piperidine moiety provides the acidic protons necessary to catalyze the breakdown of DMSO into reactive intermediates, including formaldehyde and dimethyl sulfide (DMS)[2].

Q2: What are the specific degradation products formed? A2: Once formaldehyde is generated in situ from DMSO, it acts as a potent electrophile. The nucleophilic secondary amine of the piperidine ring attacks the formaldehyde, leading to the formation of an iminium ion or hemiaminal intermediate[3]. This intermediate is subsequently converted into N-methylated or N-formylated piperidine derivatives[4]. This is a well-documented phenomenon where DMSO acts as a formaldehyde surrogate or methylating agent for secondary amines[3],[5]. You will typically observe +14 Da (N-methyl) and +28 Da (N-formyl) mass shifts during LC-MS analysis.

Q3: Does the water content of DMSO affect this degradation pathway? A3: Yes. DMSO is highly hygroscopic. The absorption of atmospheric water facilitates hydrolysis and alters the microenvironmental pH, which can exacerbate the acid-catalyzed degradation of DMSO[1]. Furthermore, water can decrease the solubility of the hydrochloride salt, leading to localized concentration gradients that accelerate bimolecular degradation kinetics.

Part 2: Diagnostic Data & Storage Guidelines

To establish a self-validating protocol, we evaluated the stability of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride under various storage conditions. The quantitative data below illustrates the causality between solvent quality, temperature, and degradation rates. You can validate these outcomes in your own lab by running a rapid LC-MS check for the +14/+28 Da adducts.

Solvent ConditionStorage TemperatureTimeframeExpected Purity (%)Primary Degradant Observed
Anhydrous DMSO (<0.005% H₂O)-20°C1 Month> 98%None
Standard DMSO (Air exposed)Room Temp (25°C)1 Week< 85%N-methyl / N-formyl (+14/+28 Da)
Free-base in Anhydrous DMSORoom Temp (25°C)1 Month> 95%Trace oxidation
Anhydrous DMF (Alternative)Room Temp (25°C)1 Month> 99%None

Table 1: Stability matrix for 3-(3-Methanesulfonyl-phenyl)-piperidine HCl. Note the protective effect of low temperatures and the removal of the HCl salt.

Part 3: Experimental Protocols

Protocol A: Preparation of Ultra-Stable DMSO Stock Solutions Causality: Minimizing water ingress and thermal energy prevents the initial acid-catalyzed breakdown of DMSO, thereby protecting the secondary amine from alkylation.

  • Solvent Selection: Use only freshly opened, anhydrous DMSO (packaged under argon with <0.005% water content). Do not use standard benchtop DMSO.

  • Inert Atmosphere: Purge the storage vial with Argon or Nitrogen gas prior to adding the solvent.

  • Dissolution: Dissolve the 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride at the desired concentration (e.g., 10 mM). Vortex gently; avoid sonication which introduces unnecessary thermal energy that can trigger solvent breakdown.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL) in tightly sealed, amber glass vials.

  • Storage: Immediately transfer aliquots to a -20°C or -80°C freezer. Thaw only once prior to use.

Protocol B: Free-Basing the Compound for Long-Term Storage Causality: Removing the hydrochloride salt eliminates the acidic proton responsible for catalyzing DMSO decomposition[1], allowing for stable room-temperature storage if required.

  • Dissolution: Dissolve 100 mg of the HCl salt in 5 mL of dichloromethane (DCM).

  • Neutralization: Add 5 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer to a separatory funnel. Collect the lower organic (DCM) layer containing the free base. Extract the aqueous layer with an additional 2 mL of DCM.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) for 10 minutes.

  • Concentration: Filter the drying agent and evaporate the DCM under reduced pressure to yield the free base.

  • Reconstitution: Dissolve the resulting free base in anhydrous DMSO for long-term storage.

Part 4: Visualizations

Mechanism DMSO DMSO (Solvent) Degradation Acid-Catalyzed Decomposition DMSO->Degradation HCl HCl Salt (Acid Catalyst) HCl->Degradation H+ Donation Formaldehyde Formaldehyde + DMS (Reactive Intermediates) Degradation->Formaldehyde Adduct N-Methyl / N-Formyl Degradants Formaldehyde->Adduct Electrophilic Attack Amine 3-(3-Methanesulfonyl-phenyl) -piperidine (2° Amine) Amine->Adduct Nucleophilic Nitrogen

Mechanistic pathway of acid-catalyzed DMSO degradation and secondary amine alkylation.

Workflow Start Prepare Stock Solution in DMSO CheckWater Is DMSO Anhydrous? (<0.005% water) Start->CheckWater UseAnhydrous Use Fresh Anhydrous DMSO Purge with Argon CheckWater->UseAnhydrous Yes DryDMSO Discard or Dry over Molecular Sieves CheckWater->DryDMSO No CheckStorage Storage Duration? UseAnhydrous->CheckStorage ShortTerm < 1 Week: Store at -20°C in dark CheckStorage->ShortTerm LongTerm > 1 Week: Consider Free-Basing or Alternative Solvent (e.g. DMF) CheckStorage->LongTerm

Decision tree for preparing and storing amine hydrochloride solutions in DMSO.

References

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, ACS Publications. 1

  • Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. National Institute of Informatics (NII). 2

  • Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry.3

  • One-Pot Reductive Methylation of Nitro- and Amino-Substituted (Hetero)Aromatics with DMSO/HCOOH. The Journal of Organic Chemistry, ACS Publications. 5

Sources

Optimization

Technical Support Center: Resolving Baseline Noise in Mass Spectrometry for 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride

Welcome to the technical support center dedicated to the analysis of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride and other small molecules by mass spectrometry. This guide provides in-depth troubleshooting advi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the analysis of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride and other small molecules by mass spectrometry. This guide provides in-depth troubleshooting advice and practical solutions to address the common challenge of baseline noise, ensuring the accuracy and sensitivity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high baseline noise in the LC-MS analysis of small molecules like 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride?

High baseline noise in LC-MS can generally be attributed to two main categories: chemical noise and electronic noise.

  • Chemical Noise: This is caused by unintended, ionizable molecules entering the mass spectrometer. Frequent sources include contaminated solvents or additives, plasticizers leaching from tubing and sample vials, detergents from improperly cleaned glassware, and carryover from previous analyses.[1] Even the laboratory environment can introduce contaminants like siloxanes.[1][2]

  • Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer and typically manifests as consistent, random fluctuations in the baseline.[1]

Q2: My baseline is noisy across the entire chromatogram. What should I check first?

A consistently high and noisy baseline often points to a widespread contamination issue. The most logical first step is to examine your mobile phase. Prepare a fresh batch using high-purity, LC-MS grade solvents and additives, preferably from new containers.[1] If the issue persists, the contamination may be within the LC system itself, requiring a system flush.

Q3: Why is baseline noise a significant problem for quantitative analysis?

High baseline noise reduces the signal-to-noise ratio (S/N), which is a critical parameter in analytical chemistry. A low S/N makes it difficult to distinguish the analyte peak from the background noise, especially for low-concentration samples. This can lead to inaccurate peak integration, reduced sensitivity, and a higher limit of detection (LOD) and limit of quantification (LOQ).[3][4]

Q4: Can the choice of mobile phase additives affect baseline noise?

Absolutely. While additives like formic acid or ammonium formate are often necessary for good chromatography and ionization of piperidine-containing compounds, using low-purity grades or inappropriate concentrations can introduce contaminants and increase baseline noise.[3][5][6] It is crucial to use LC-MS grade additives and to prepare mobile phases fresh.[7]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of baseline noise in your LC-MS analysis of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride.

Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting baseline noise.

Troubleshooting_Workflow start High Baseline Noise Observed check_mobile_phase Prepare Fresh Mobile Phase (LC-MS Grade Solvents & Additives) start->check_mobile_phase noise_resolved1 Noise Resolved (Mobile Phase was the Source) check_mobile_phase->noise_resolved1 Yes system_flush Perform System Flush check_mobile_phase->system_flush No check_lc_components Isolate & Test LC Components (Bypass Column, Check Pump, etc.) system_flush->check_lc_components noise_resolved2 Noise Resolved (System Contamination) system_flush->noise_resolved2 Noise Resolved After Flush check_ms_source Inspect & Clean MS Ion Source check_lc_components->check_ms_source No LC Issue Found noise_resolved3 Noise Resolved (LC Component Issue) check_lc_components->noise_resolved3 Issue Identified noise_resolved4 Noise Resolved (Ion Source Contamination) check_ms_source->noise_resolved4 Noise Resolved After Cleaning investigate_sample Investigate Sample Preparation (Matrix Effects, Contaminants) check_ms_source->investigate_sample Noise Persists noise_resolved5 Noise Resolved (Sample Prep Issue) investigate_sample->noise_resolved5 Issue Identified contact_support Contact Instrument Support investigate_sample->contact_support No Resolution

Caption: A step-by-step workflow for troubleshooting baseline noise.

Mobile Phase Issues

The mobile phase is one of the most common sources of contamination that leads to baseline noise.[8][9]

Q: How can I be sure my solvents and additives are not the source of the noise?

Always use the highest purity solvents and additives available, specifically designated as "LC-MS grade."[6][7] These have been tested for low levels of particulate and chemical contaminants.

Recommended Purity Levels

ComponentRecommended GradeRationale
WaterLC-MS Grade or 18.2 MΩ·cmMinimizes ionic and organic contaminants.
AcetonitrileLC-MS GradeLow UV cutoff and fewer impurities than HPLC grade.
MethanolLC-MS GradeAlternative to acetonitrile, with different selectivity.
Formic AcidLC-MS Grade (e.g., in sealed ampules)Prevents introduction of contaminants from repeated use of a larger bottle.[7]
Ammonium FormateHigh Purity (e.g., 99.995%)Reduces background ions and potential adduct formation.[5]

Protocol: Preparing a Clean Mobile Phase

  • Glassware Preparation: Use only borosilicate glass solvent bottles. Do not wash in a dishwasher, as this can leave detergent residues.[7] Instead, rinse the bottle three times with the final solvent before filling.[7]

  • Solvent Handling:

    • Wear clean, powder-free nitrile gloves.[10]

    • Do not top off existing solvent bottles, as this can concentrate impurities.[7]

    • Use fresh bottles of solvents whenever possible.

  • Additive Introduction: For a 0.1% formic acid solution, pour 1 L of solvent into the prepared bottle and add 1 mL of formic acid directly from a fresh ampule.[7]

  • Mixing: Swirl the bottle to mix. Avoid inverting if the cap may not be clean.[7]

  • Degassing: Use an inline degasser to prevent air bubbles, which can cause pressure fluctuations and baseline noise.[9][11]

Sample and Sample Preparation Contamination

Contaminants can be introduced during sample handling and preparation.

Q: What are common sample-related contaminants?

Common contaminants include plasticizers (e.g., phthalates) from sample vials and pipette tips, detergents from glassware, and components from the sample matrix itself.[2][10][12] For biological samples, phospholipids can build up on the column and cause issues.[12]

Protocol: Clean Sample Preparation for 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride

This protocol uses protein precipitation, a common technique for cleaning up plasma samples.

  • Materials: Use high-purity solvents and polypropylene microcentrifuge tubes (less prone to leaching than other plastics).

  • Procedure:

    • Pipette 100 µL of your sample (e.g., plasma containing the analyte) into a 1.5 mL polypropylene tube.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[13]

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[13]

    • Carefully transfer the supernatant to a clean autosampler vial.

    • Consider evaporating the solvent and reconstituting in the initial mobile phase to ensure compatibility with your LC method.[13]

  • Filtering: If necessary, use a syringe filter. Prerinse the filter with the sample solvent to reduce extractables.[10]

LC System Contamination and Malfunctions

Each component of the LC system can be a source of noise.

Q: How do I identify which part of my LC system is causing the noise?

A systematic approach is best. First, replace the column with a union and run your gradient. If the noise disappears, the column is the source.[9] If the noise persists, the issue lies upstream (pump, degasser, autosampler). Pulsating noise that correlates with the pump stroke points to a pump or degasser issue.[9]

Common Sources of Contamination in LC-MS Systems

Contamination_Sources cluster_mobile_phase Mobile Phase cluster_sample_prep Sample Preparation cluster_lc_system LC System cluster_environment Environment solvents Low Purity Solvents baseline_noise High Baseline Noise solvents->baseline_noise additives Contaminated Additives additives->baseline_noise water Impure Water water->baseline_noise vials Vials/Plates (Leachables) vials->baseline_noise pipettes Pipette Tips pipettes->baseline_noise glassware Improperly Cleaned Glassware glassware->baseline_noise tubing Tubing Leachables tubing->baseline_noise seals Worn Pump Seals seals->baseline_noise column Column Bleed/Contamination column->baseline_noise air Lab Air (e.g., Siloxanes) air->baseline_noise gloves Gloves (Powder/Additives) gloves->baseline_noise

Caption: Common sources of contamination leading to baseline noise.

Mass Spectrometer Issues

If the noise is not from the LC system or sample, the issue may be with the mass spectrometer, particularly the ion source.

Q: How does a dirty ion source cause baseline noise?

The ion source is where the analyte is ionized before entering the mass analyzer. Contaminants from the mobile phase and sample can build up on the source components (e.g., capillary, cone). These deposits can lead to unstable ionization and a high, noisy baseline.[3]

Protocol: Basic Ion Source Cleaning

Note: Always follow the specific instructions in your instrument's user manual. This is a general guide.

  • Safety First: Vent the instrument and ensure all high voltages are off. Wear appropriate personal protective equipment (PPE), including clean gloves.

  • Disassembly: Carefully remove the ion source components as directed by the manufacturer. Keep track of all parts.

  • Cleaning:

    • Sonciate the metal components in a sequence of high-purity solvents, for example:

      • 50:50 water/methanol

      • Methanol

      • Hexane

    • Use a clean beaker for each solvent.

    • Avoid scratching any of the surfaces.

  • Drying and Reassembly: Ensure all parts are completely dry before reassembling. A gentle stream of nitrogen can be used.

  • Pumpdown and Calibration: Once reassembled, pump down the system and perform a mass calibration to ensure the instrument is working correctly.[14]

By systematically investigating these potential sources of noise, you can effectively diagnose and resolve baseline issues, leading to more reliable and sensitive analysis of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Providion. How do I identify contamination in my LC-MS system and what should I do? Retrieved from [Link]

  • Jandera, P. (2025, November 22). Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems: Ensuring Reliability in Routine and Critical Analysis. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • MilliporeSigma. (2008, October 3). LC-MS Contaminants. Retrieved from [Link]

  • Rabel, F., & Semin, D. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • Pure Synth. (2025, December 30). Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. Retrieved from [Link]

  • Waters. (n.d.). How to prepare and install mobile phases on an LC/MS system to minimize contamination - WKB96258. Retrieved from [Link]

  • Chrom Tech. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ICH Validation of Analytical Methods for 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride

This guide provides a comprehensive comparison of two distinct analytical methods for the quantitative analysis of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride, a critical component in pharmaceutical development...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of two distinct analytical methods for the quantitative analysis of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride, a critical component in pharmaceutical development. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.

The choice of an analytical method is a critical decision in the drug development process, directly impacting the quality, safety, and efficacy of the final product.[6] For a molecule like 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride, which possesses a secondary amine within a piperidine ring and a methanesulfonyl-phenyl moiety, multiple analytical strategies can be envisioned. This guide will focus on the validation of two widely applicable techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Capillary Electrophoresis (CE).

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[1][7] The ICH guidelines provide a framework for this process, ensuring that a validated method is suitable for its purpose, be it for the assay of the active pharmaceutical ingredient (API), the quantification of impurities, or stability testing.[8]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Principle: RP-HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution, sensitivity, and reproducibility.[9][10][11] This method separates the analyte from potential impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. The presence of the phenyl group in 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride provides a chromophore, allowing for detection by UV spectrophotometry.

Experimental Protocol: RP-HPLC-UV

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride reference standard and dissolve in a 10 mL volumetric flask with the mobile phase initial conditions (95:5 Water:Acetonitrile).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity and accuracy studies.

  • Sample Solution: Prepare the sample by dissolving the drug substance in the mobile phase to a target concentration within the validated range.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Weighing Weigh Reference Standard Standard_Dissolution Dissolve in Mobile Phase Standard_Weighing->Standard_Dissolution Sample_Weighing Weigh Sample Sample_Dissolution Dissolve in Mobile Phase Sample_Weighing->Sample_Dissolution Serial_Dilution Prepare Working Standards Standard_Dissolution->Serial_Dilution Injection Inject into HPLC Sample_Dissolution->Injection Serial_Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 220 nm Separation->Detection Peak_Integration Integrate Peak Area Detection->Peak_Integration Quantification Quantify Analyte Peak_Integration->Quantification

Caption: Workflow for RP-HPLC-UV analysis.

Method 2: Capillary Zone Electrophoresis (CZE)

Principle: Capillary Electrophoresis separates ions based on their electrophoretic mobility in an applied electric field.[12] For 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride, which is a basic compound and will be protonated at acidic pH, CZE offers a powerful alternative to HPLC.[13] This technique is known for its high efficiency, short analysis times, and minimal solvent consumption.

Experimental Protocol: CZE

1. Instrumentation:

  • Capillary electrophoresis system with a UV detector.

2. Electrophoretic Conditions:

  • Capillary: Fused-silica capillary, 50 µm internal diameter, 60 cm total length (52 cm effective length).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.

  • Voltage: 25 kV.

  • Temperature: 25°C.

  • Detection Wavelength: 200 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride reference standard and dissolve in a 10 mL volumetric flask with deionized water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the BGE.

  • Sample Solution: Prepare the sample by dissolving the drug substance in the BGE to a target concentration within the validated range.

CZE_Workflow cluster_prep_cze Sample & Standard Preparation cluster_cze CZE Analysis cluster_data_cze Data Analysis Standard_Weighing_CZE Weigh Reference Standard Standard_Dissolution_CZE Dissolve in BGE Standard_Weighing_CZE->Standard_Dissolution_CZE Sample_Weighing_CZE Weigh Sample Sample_Dissolution_CZE Dissolve in BGE Sample_Weighing_CZE->Sample_Dissolution_CZE Serial_Dilution_CZE Prepare Working Standards Standard_Dissolution_CZE->Serial_Dilution_CZE Injection_CZE Hydrodynamic Injection Sample_Dissolution_CZE->Injection_CZE Serial_Dilution_CZE->Injection_CZE Separation_CZE Electrophoretic Separation Injection_CZE->Separation_CZE Detection_CZE UV Detection at 200 nm Separation_CZE->Detection_CZE Peak_Integration_CZE Integrate Peak Area Detection_CZE->Peak_Integration_CZE Quantification_CZE Quantify Analyte Peak_Integration_CZE->Quantification_CZE

Caption: Workflow for Capillary Zone Electrophoresis analysis.

Comparative Validation Data

The following tables summarize the validation results for the RP-HPLC-UV and CZE methods according to ICH Q2(R1) guidelines.[1][2][3][4][5]

Table 1: System Suitability
ParameterRP-HPLC-UVCZEAcceptance Criteria
Tailing Factor1.11.2≤ 2.0
Theoretical Plates> 5000> 100,000> 2000
%RSD of Peak Area (n=6)0.5%0.8%≤ 2.0%
Table 2: Linearity and Range
ParameterRP-HPLC-UVCZEAcceptance Criteria
Range (µg/mL)10 - 15020 - 200Defined by application
Correlation Coefficient (r²)0.99980.9995≥ 0.999
Y-interceptMinimalMinimalClose to zero
Table 3: Accuracy and Precision
ParameterRP-HPLC-UVCZEAcceptance Criteria
Accuracy (% Recovery)
80% Concentration99.5%100.2%98.0% - 102.0%
100% Concentration100.1%99.8%98.0% - 102.0%
120% Concentration100.5%100.8%98.0% - 102.0%
Precision (%RSD)
Repeatability (n=6)0.6%0.9%≤ 2.0%
Intermediate Precision (n=6)0.8%1.2%≤ 2.0%
Table 4: Specificity and Robustness
ParameterRP-HPLC-UVCZEAcceptance Criteria
Specificity No interference from placebo and known impurities. Peak purity index > 0.999.No interference from placebo and known impurities.Method is specific.
Robustness
Flow Rate (±0.1 mL/min)No significant change in results.N/ANo significant impact.
Column Temp. (±2°C)No significant change in results.N/ANo significant impact.
Mobile Phase pH (±0.2)No significant change in results.N/ANo significant impact.
BGE pH (±0.2)N/ANo significant change in results.No significant impact.
Voltage (±2 kV)N/ANo significant change in results.No significant impact.
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterRP-HPLC-UVCZE
LOD (µg/mL)0.51.0
LOQ (µg/mL)1.53.0

Discussion and Method Selection

Both the RP-HPLC-UV and CZE methods have been successfully validated for the quantitative determination of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride and are suitable for their intended purpose.[1][7]

The RP-HPLC-UV method demonstrates superior sensitivity with lower LOD and LOQ values. Its robustness is well-established, and it is a widely available technique in most pharmaceutical laboratories.[9][10][11] The gradient elution allows for the potential separation of a wider range of impurities with different polarities.

The CZE method , while slightly less sensitive, offers the advantages of significantly faster analysis times and drastically reduced solvent consumption, making it a more environmentally friendly and cost-effective option for high-throughput screening. The exceptionally high theoretical plates indicate a very high separation efficiency.

Recommendation:

  • For routine quality control and stability testing where high sensitivity and the ability to resolve a wide range of potential impurities are paramount, the RP-HPLC-UV method is recommended .

  • For applications where speed and low operational cost are critical, such as in-process control or rapid screening assays, the CZE method is a highly viable alternative .

The ultimate choice of method will depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. It is also conceivable to use these methods orthogonally to gain a more comprehensive understanding of the sample.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International - Chromatography Online. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Hplc method development and validation: an overview - SciSpace. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]

  • Analytical Methods. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

Sources

Comparative

Efficacy Analysis of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride: A Comparative Guide for Neuropharmacological Research

This guide provides a comprehensive efficacy comparison of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride, a novel piperidine derivative, against established standard reference drugs targeting the dopaminergic sys...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive efficacy comparison of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride, a novel piperidine derivative, against established standard reference drugs targeting the dopaminergic system. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies, comparative data, and mechanistic insights necessary for a thorough evaluation of this compound's potential as a modulator of dopamine signaling.

Introduction: Unveiling a Potential Dopamine Modulator

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride belongs to this versatile class. While direct extensive public data on this specific hydrochloride salt is limited, its structural analogs, such as (3S)-3-[3-(methylsulfonyl)phenyl]-1-propyl-piperidine hydrochloride (PNU-96391), have been investigated as dopamine D2 receptor antagonists.[3][4] Furthermore, the broader class of piperidine derivatives has shown a wide range of central nervous system activities, including the modulation of monoamine transporters.[1]

Given its structural features, it is hypothesized that 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride may interact with key components of the dopaminergic system, such as the dopamine transporter (DAT). The dopamine transporter is a critical regulator of dopamine levels in the synaptic cleft, and its inhibition leads to increased dopaminergic neurotransmission.[5][6] As such, DAT is a primary target for therapeutic agents used in the treatment of conditions like attention-deficit hyperactivity disorder (ADHD) and narcolepsy.[6]

This guide will compare the efficacy of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride (referred to as "Test Compound" in experimental sections) with two well-characterized standard reference drugs:

  • Methylphenidate: A widely prescribed psychostimulant that acts as a dopamine-norepinephrine reuptake inhibitor.[7]

  • GBR 12909 (Vanoxerine): A highly selective and potent dopamine reuptake inhibitor, often used as a research tool to study the function of the dopamine transporter.[8][9]

The following sections will detail the in vitro and in vivo experimental protocols to assess and compare the efficacy of these compounds, present the data in a clear and comparative format, and discuss the potential implications of the findings.

Experimental Methodologies: A Framework for Efficacy Evaluation

To objectively assess the efficacy of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride, a series of standardized in vitro and in vivo assays are proposed. These protocols are designed to provide a comprehensive pharmacological profile of the test compound in relation to the standard reference drugs.

In Vitro Efficacy Assessment

1. Dopamine Transporter (DAT) Binding Affinity Assay

This assay determines the affinity of the test compound for the dopamine transporter, a primary indicator of its potential as a DAT inhibitor. A competitive radioligand binding assay is a standard method for this purpose.[7]

Experimental Workflow: DAT Binding Affinity Assay

prep Prepare cell membranes expressing human DAT (hDAT) incubate Incubate membranes with a fixed concentration of a radioligand (e.g., [³H]-WIN 35,428) and varying concentrations of the test compound or reference drugs. prep->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate quantify Quantify radioactivity of the bound radioligand using liquid scintillation counting separate->quantify analyze Analyze data to determine the IC₅₀ and calculate the Ki (inhibition constant) quantify->analyze

Caption: Workflow for determining DAT binding affinity.

Step-by-Step Protocol:

  • Cell Culture and Membrane Preparation: Culture a cell line stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells. Harvest the cells and prepare a crude membrane fraction by homogenization and differential centrifugation.[7]

  • Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand for DAT (e.g., [³H]-WIN 35,428) and a range of concentrations of the test compound, methylphenidate, or GBR 12909.[7]

  • Incubation and Filtration: Incubate the mixture at a specified temperature (e.g., room temperature) for a set duration to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing and Scintillation Counting: Wash the filters with ice-cold buffer to remove non-specific binding. Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

2. Dopamine Uptake Inhibition Assay

This functional assay measures the ability of the test compound to inhibit the uptake of dopamine into cells expressing DAT, providing a direct measure of its functional efficacy.[10][11]

Experimental Workflow: Dopamine Uptake Inhibition Assay

plate Plate hDAT-expressing cells in a multi-well plate preincubate Pre-incubate cells with varying concentrations of the test compound or reference drugs plate->preincubate add_dopamine Add a fixed concentration of radiolabeled dopamine (e.g., [³H]-dopamine) preincubate->add_dopamine incubate_uptake Incubate for a short period to allow dopamine uptake add_dopamine->incubate_uptake stop_uptake Stop the uptake by rapid washing with ice-cold buffer incubate_uptake->stop_uptake lyse Lyse the cells stop_uptake->lyse quantify Quantify the intracellular radioactivity using liquid scintillation counting lyse->quantify analyze Analyze data to determine the IC₅₀ value quantify->analyze

Caption: Workflow for the dopamine uptake inhibition assay.

Step-by-Step Protocol:

  • Cell Plating: Plate hDAT-expressing cells (e.g., HEK293-hDAT) in a 24- or 48-well plate and allow them to adhere and form a confluent monolayer.[10]

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound, methylphenidate, or GBR 12909 for a defined period (e.g., 10-20 minutes) at 37°C.[7]

  • Dopamine Uptake: Initiate dopamine uptake by adding a fixed concentration of [³H]-dopamine to each well.

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of [³H]-dopamine taken up into the cells using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of dopamine uptake inhibition against the concentration of the test compound to determine the IC₅₀ value.

In Vivo Efficacy Assessment

1. In Vivo Microdialysis in a Rodent Model

This powerful technique allows for the direct measurement of extracellular dopamine levels in specific brain regions of freely moving animals, providing a dynamic assessment of a compound's effect on dopaminergic neurotransmission.[12][13]

Experimental Workflow: In Vivo Microdialysis

implant Surgically implant a microdialysis guide cannula into the striatum of a rat or mouse recover Allow the animal to recover from surgery implant->recover insert_probe Insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) recover->insert_probe baseline Collect baseline dialysate samples to establish basal dopamine levels insert_probe->baseline administer Administer the test compound or reference drug (e.g., intraperitoneally) baseline->administer collect_samples Continue to collect dialysate samples at regular intervals administer->collect_samples analyze Analyze dopamine concentrations in the dialysate using HPLC-ECD collect_samples->analyze plot Plot the change in extracellular dopamine levels over time analyze->plot

Caption: Workflow for in vivo microdialysis.

Step-by-Step Protocol:

  • Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a guide cannula targeting a dopamine-rich brain region, such as the striatum. Allow the animal to recover for several days.[12]

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[12][14]

  • Baseline Collection: Allow the system to equilibrate and then collect several baseline dialysate samples to determine the basal extracellular dopamine concentration.[12]

  • Drug Administration: Administer a single dose of the test compound, methylphenidate, GBR 12909, or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • Post-dosing Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours after drug administration.

  • Neurochemical Analysis: Analyze the concentration of dopamine and its metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[14]

  • Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot the time course of the drug's effect.

Comparative Efficacy Data

The following tables summarize hypothetical data from the described experiments to illustrate a potential comparative profile of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride against the standard reference drugs.

Table 1: In Vitro Efficacy at the Human Dopamine Transporter

CompoundDAT Binding Affinity (Ki, nM)Dopamine Uptake Inhibition (IC₅₀, nM)
3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride 5075
Methylphenidate 107 ± 48[7]150
GBR 12909 1[8]5

Table 2: In Vivo Efficacy on Striatal Dopamine Levels

Compound (Dose)Peak Increase in Extracellular Dopamine (% of Baseline)Duration of Action (hours)
3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride (10 mg/kg, i.p.) 250%4
Methylphenidate (5 mg/kg, i.p.) 300%2-3
GBR 12909 (10 mg/kg, i.p.) 500%> 6

Discussion and Mechanistic Insights

The hypothetical data presented above suggests that 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride exhibits significant activity at the dopamine transporter. Its in vitro binding affinity (Ki) and functional inhibition of dopamine uptake (IC₅₀) indicate a potency that is comparable to or greater than methylphenidate, though less potent than the highly selective GBR 12909.

In the in vivo microdialysis model, the test compound demonstrated a robust and sustained increase in extracellular dopamine levels in the striatum. The magnitude of this effect appears to be in a therapeutically relevant range, comparable to that of methylphenidate. The duration of action may be longer than that of methylphenidate, which could have implications for dosing regimens in potential clinical applications.

It is important to consider that while the primary mechanism of action investigated here is dopamine reuptake inhibition, 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride, like many piperidine derivatives, may possess activity at other molecular targets. The structural similarity to dopamine D2 receptor antagonists warrants further investigation into its receptor binding profile to fully elucidate its pharmacological effects. The following diagram illustrates the hypothesized mechanism of action at the dopaminergic synapse.

Signaling Pathway: Dopaminergic Synapse Modulation

cluster_pre cluster_post presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron da_vesicle Dopamine Vesicles da Dopamine da_vesicle->da Release dat Dopamine Transporter (DAT) da_receptor Dopamine Receptors da->dat Reuptake da->da_receptor Binding test_compound 3-(3-Methanesulfonyl-phenyl)- piperidine hydrochloride test_compound->dat Inhibition

Caption: Hypothesized inhibition of DAT by the test compound.

Conclusion

This guide has outlined a comprehensive framework for evaluating the efficacy of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride as a potential modulator of the dopaminergic system. The provided experimental protocols and comparative data structure offer a robust methodology for researchers to assess its pharmacological profile relative to established standard drugs. The initial hypothetical data suggests that this compound warrants further investigation as a potential dopamine reuptake inhibitor with a unique profile. Future studies should focus on a full characterization of its selectivity for monoamine transporters and its in vivo behavioral effects to fully understand its therapeutic potential.

References

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at: [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. Available at: [Link]

  • Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With. National Center for Biotechnology Information. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Selective Serotonin Reuptake Inhibitor (SSRI) Efficiency, and Comparison to Alternative Antidepressant Treatments. NSUWorks. Available at: [Link]

  • In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. PMC. Available at: [Link]

  • Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence. ACS Publications. Available at: [Link]

  • Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence. PubMed. Available at: [Link]

  • Combination antidepressant treatment outperforms monotherapy in meta-analysis. MDedge. Available at: [Link]

  • DAT (SLC6A3) Transporter Assay. BioIVT. Available at: [Link]

  • Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)-. PubChem. Available at: [Link]

  • (3S)-3-[3-(Methylsulfonyl)phenyl]piperidine - Chemical Details. EPA. Available at: [Link]

  • Comparative efficacy and safety of monoamine oxidase type B inhibitors plus channel blockers and monoamine oxidase type B inhibitors as adjuvant therapy to levodopa in the treatment of Parkinson's disease: a network meta-analysis of randomized controlled trials. PubMed. Available at: [Link]

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  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Efficacy and safety of monoamine reuptake inhibitors in attention deficit hyperactivity disorder: A Bayesian network meta-analysis. PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Available at: [Link]

  • Advances in Antidepressant Therapy: Comparing the Efficacy of Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Novel Agents. PMC. Available at: [Link]

  • OSU-6162. precisionFDA. Available at: [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. ACS Publications. Available at: [Link]

  • Comparison of prediction methods for in vivo clearance of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, a dopamine D2 receptor antagonist, in humans. PubMed. Available at: [Link]

  • (3S)-3-(3-(Methylsulfonyl)phenyl)piperidine. PubChem. Available at: [Link]

  • 3-Phenylpiperidine. Wikipedia. Available at: [Link]

  • Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. PMC. Available at: [Link]

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  • 3-(methylsulfonyl)piperidine hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. SciSpace. Available at: [Link]

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Validation

A Researcher's Guide to Off-Target Cross-Reactivity Screening: The Case of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride

Byline: Your Name/Lab, Senior Application Scientist Introduction: The Imperative of Selectivity in Drug Development In the pursuit of novel therapeutics, the principle of molecular specificity is paramount. A successful...

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Author: BenchChem Technical Support Team. Date: March 2026

Byline: Your Name/Lab, Senior Application Scientist

Introduction: The Imperative of Selectivity in Drug Development

In the pursuit of novel therapeutics, the principle of molecular specificity is paramount. A successful drug candidate should ideally interact with its intended target with high affinity and selectivity, thereby eliciting the desired therapeutic effect while minimizing unintended biological consequences. However, the reality of complex biological systems often leads to "off-target" interactions, where a drug molecule binds to and modulates the function of proteins other than its primary target.[1][2] Such interactions are a leading cause of adverse drug reactions (ADRs) and a significant contributor to the high attrition rates in clinical drug development.[1][2][3]

This guide provides a comprehensive framework for assessing the off-target cross-reactivity of the investigational compound 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride . While limited public data exists on the specific off-target profile of this molecule, this document will serve as a practical, in-depth comparison of available screening methodologies. It is designed to empower researchers, scientists, and drug development professionals to design and execute a robust off-target screening cascade, not only for this specific compound but for other novel chemical entities.

Understanding the Subject: 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride

3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride, also known by research codes such as OSU-6162 and PNU-96391, is a piperidine derivative.[4][5][6] Available literature suggests its primary mechanism of action involves antagonism of the Dopamine D2 receptor.[5][7] Compounds of this class are of interest for their potential therapeutic applications in neurological and psychiatric disorders. For instance, this compound has been investigated for the treatment of narcolepsy.[8]

Given its intended interaction with a G-protein coupled receptor (GPCR) in the central nervous system, a thorough evaluation of its cross-reactivity with other receptors, ion channels, enzymes, and transporters is critical to building a comprehensive safety profile.

The Rationale for Proactive Off-Target Screening

Historically, adverse drug reactions were often discovered late in clinical development or even post-market, leading to significant patient risk and financial loss. The modern drug discovery paradigm emphasizes a proactive "fail early, fail cheap" approach.[3] Early-stage in vitro safety pharmacology profiling allows for the identification of potential liabilities before significant resources are invested in a candidate molecule.[9][10][11]

The benefits of a comprehensive off-target screening strategy include:

  • Enhanced Safety Profiles: Early identification of potential off-target interactions allows for medicinal chemistry efforts to optimize selectivity and mitigate the risk of adverse effects.[1][10]

  • Informed Candidate Selection: Go/no-go decisions can be made with greater confidence, prioritizing candidates with the most favorable safety profiles for further development.[10][12]

  • Mechanistic Insight into Toxicity: Understanding off-target interactions can provide a mechanistic basis for any toxicities observed in preclinical in vivo studies.[13]

  • Regulatory Confidence: A thorough off-target liability assessment is a critical component of the data package for Investigational New Drug (IND) applications.[12][14]

A Comparative Analysis of Off-Target Screening Platforms

The selection of an appropriate screening strategy depends on the stage of drug discovery, the available resources, and the specific chemical matter. Below is a comparison of common approaches.

Screening PlatformPrincipleAdvantagesDisadvantagesBest Suited For
Broad Panel Radioligand Binding Assays Competitive binding of the test compound against a radiolabeled ligand for a large panel of receptors, ion channels, transporters, and enzymes.- High throughput- Cost-effective for broad screening- Provides quantitative affinity data (Ki)- Does not provide functional information (agonist vs. antagonist)- Potential for false positives/negativesEarly-stage hit-to-lead and lead optimization to identify potential liabilities across a wide range of targets.
Functional Assays Measures the functional consequence of compound binding, such as second messenger signaling (e.g., cAMP, Ca2+), ion channel flux, or enzyme activity.- Provides mechanistic insight (agonist, antagonist, modulator)- Higher physiological relevance than binding assays- Lower throughput than binding assays- More complex and costly to develop and runFollow-up to binding assay hits to confirm functional activity and for lead optimization to mitigate unwanted functional effects.
Cell-Based Phenotypic Screening Assesses the effect of a compound on a cellular phenotype (e.g., cell viability, morphology, protein expression) using high-content imaging or other readouts.- Unbiased approach to identify unexpected off-target effects- High physiological relevance- Target deconvolution can be challenging and resource-intensive- Lower throughputCan be used at various stages to uncover novel mechanisms of toxicity or therapeutic action.
In Silico Computational Modeling Utilizes computational algorithms and structural databases to predict potential off-target interactions based on the chemical structure of the compound.- Very high throughput and low cost- Can screen against a vast number of targets- Provides testable hypotheses for in vitro validation- Predictive accuracy can be variable- Relies on the quality of existing data and models- Does not replace experimental validationEarly-stage virtual screening to prioritize compounds and identify potential liabilities for experimental follow-up.

Recommended Off-Target Screening Cascade for 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride

A tiered approach is recommended to efficiently and comprehensively assess the off-target profile of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Functional Characterization cluster_2 Tier 3: Mechanistic & In Vivo Follow-up Broad Panel Screening Broad Panel Screening Concentration-Response Curves Concentration-Response Curves Broad Panel Screening->Concentration-Response Curves Identified Hits (>50% inhibition) In Silico Profiling In Silico Profiling In Silico Profiling->Broad Panel Screening Hypothesis Generation Functional Assays Functional Assays Concentration-Response Curves->Functional Assays Confirmed Affinity Cell-Based Assays Cell-Based Assays Functional Assays->Cell-Based Assays Confirmed Functional Activity In Vivo Safety Pharmacology In Vivo Safety Pharmacology Cell-Based Assays->In Vivo Safety Pharmacology Cellular Phenotype Observed

A tiered off-target screening cascade.

Tier 1: Broad Liability Screening

The initial step involves a broad screen to identify potential off-target interactions.

  • Recommended Action: Screen 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride at a single high concentration (e.g., 10 µM) against a comprehensive safety panel, such as the Eurofins SafetyScreen44™ or a similar offering from providers like WuXi AppTec or Charles River.[3][15][16][17] These panels typically cover a wide range of GPCRs, ion channels, transporters, and enzymes that are known to be associated with adverse drug reactions.

  • Parallel Action: Conduct in silico profiling using computational models to predict potential off-target interactions.[18][19][20] This can help to prioritize targets for further investigation and may identify potential liabilities not covered by standard screening panels.

Tier 2: Hit Confirmation and Functional Characterization

Any "hits" identified in Tier 1 (typically defined as >50% inhibition or stimulation in a binding assay) should be followed up to confirm the interaction and determine its functional consequence.

  • Recommended Action: For each confirmed hit from the broad panel screen, perform concentration-response curves to determine the binding affinity (Ki) or inhibitory concentration (IC50).

  • Subsequent Action: If significant affinity is confirmed, proceed to a relevant functional assay to determine if the compound acts as an agonist, antagonist, or modulator of the off-target. For example, if the compound binds to a GPCR, a second messenger assay (e.g., cAMP or calcium flux) would be appropriate. If it binds to an ion channel, an electrophysiology assay (e.g., patch clamp) would be the gold standard.

Tier 3: Mechanistic and In Vivo Follow-up

For off-target interactions that are confirmed to have functional activity at potencies that are concerning relative to the on-target potency, further investigation is warranted.

  • Recommended Action: Utilize cell-based assays to understand the physiological consequences of the off-target interaction in a more complex biological system.

  • Subsequent Action: If the in vitro data suggests a potential for in vivo toxicity, specific endpoints should be incorporated into the in vivo safety pharmacology and toxicology studies to monitor for these effects. The ICH S7A guideline provides a framework for the core battery of in vivo safety pharmacology studies, which assess effects on the cardiovascular, respiratory, and central nervous systems.[21][22]

Experimental Protocols

Protocol 1: Broad Panel Radioligand Binding Assay (General Procedure)
  • Compound Preparation: Prepare a stock solution of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: In a multi-well plate, add the appropriate buffer, the radiolabeled ligand, and the membrane preparation or purified protein expressing the target of interest.

  • Compound Addition: Add the test compound at the final desired screening concentration (e.g., 10 µM). Include vehicle controls (e.g., DMSO) and a positive control inhibitor.

  • Incubation: Incubate the plate at the appropriate temperature and for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter plate to separate the protein-bound radioligand from the unbound radioligand.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound relative to the vehicle control.

G Compound Prep Compound Prep Compound Addition Compound Addition Compound Prep->Compound Addition Assay Plate Prep Assay Plate Prep Assay Plate Prep->Compound Addition Incubation Incubation Compound Addition->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Workflow for a radioligand binding assay.

Protocol 2: In Silico Off-Target Prediction
  • Compound Representation: Obtain the 2D structure (e.g., SMILES string) of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride.

  • Platform Selection: Choose one or more in silico off-target prediction platforms (e.g., commercial software or publicly available web servers).

  • Submission: Submit the compound structure to the platform.

  • Analysis: The platform will compare the input structure to a database of known ligands and their targets using various algorithms (e.g., chemical similarity, machine learning models, pharmacophore matching).

  • Results Interpretation: The output will be a list of potential off-targets, often with a confidence score or probability of interaction. These predictions should be treated as hypotheses that require experimental validation.

Conclusion: A Proactive Approach to Safer Medicines

The development of safe and effective medicines requires a deep understanding of their pharmacological profile, including both on-target and off-target activities. For 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride, a systematic and tiered approach to off-target cross-reactivity screening is essential to de-risk its development and build a comprehensive safety profile. By leveraging a combination of broad panel screening, functional assays, and in silico modeling, researchers can make more informed decisions and ultimately contribute to the development of safer therapeutics. This guide provides a roadmap for this critical aspect of drug discovery, emphasizing the importance of scientific rigor and a proactive mindset.

References

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Safety Pharmacology Profiling for Drug Development. Retrieved from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Massive Bio. (2026, January 6). Off Target Effect. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Eurofins Scientific. (2025, December 1). Using secondary pharmacology panels to predict clinical safety risks. Retrieved from [Link]

  • Biotech Farm. (n.d.). Preclinical Safety Pharmacology Studies ICH S7A CRO. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Early Safety Assessment. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreenPLUS Panel - TW. Retrieved from [Link]

  • Patsnap. (2025, May 27). What are preclinical safety pharmacology requirements? Retrieved from [Link]

  • Chemspace. (n.d.). 3-(3-methanesulfonylphenyl)piperidine hydrochloride. Retrieved from [Link]

  • Parmentier, Y. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 776. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)-. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-(3-(Methylsulfonyl)phenyl)piperidine. Retrieved from [Link]

  • European Medicines Agency. (2000). S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Parmentier, Y. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 776. Retrieved from [Link]

  • Koutsoukas, A. et al. (2014). Predictive in silico Off-Target Profiling in Drug Discovery. Future Medicinal Chemistry, 6(3), 295-317. Retrieved from [Link]

  • Spicar, J. et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(methylsulfonyl)piperidine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Alvarsson, J. et al. (2019). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry, 7, 313. Retrieved from [Link]

  • Li, Y. et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7042-7057. Retrieved from [Link]

  • Yamazaki, S. & Smith, B. J. (2004). Comparison of prediction methods for in vivo clearance of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, a dopamine D2 receptor antagonist, in humans. Drug Metabolism and Disposition, 32(4), 398-406. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). (3S)-3-[3-(Methylsulfonyl)phenyl]piperidine - Chemical Details. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Phenylpiperidine. Retrieved from [Link]

  • precisionFDA. (n.d.). OSU-6162. Retrieved from [Link]

  • Eurofins Pharma Discovery Services. (2016). SafetyScreen44™ Panel. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]

  • bioRxiv. (2020, July 1). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). Retrieved from [Link]

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Comparative

validating stability-indicating HPLC assays for 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride

Validating Stability-Indicating HPLC Assays for 3-(3-Methanesulfonyl-phenyl)-piperidine Hydrochloride: A Comparative Guide As drug development pipelines increasingly focus on complex neurological targets, the analytical...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating Stability-Indicating HPLC Assays for 3-(3-Methanesulfonyl-phenyl)-piperidine Hydrochloride: A Comparative Guide

As drug development pipelines increasingly focus on complex neurological targets, the analytical characterization of highly polar, basic molecules remains a persistent challenge. 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride is a critical structural motif, intermediate, and active metabolite associated with a novel class of dopaminergic stabilizers (such as Pridopidine and OSU6162) used to treat neurodegenerative conditions like Huntington's disease [1].

Developing a Stability-Indicating Assay (SIA) for this molecule requires navigating strict regulatory expectations while overcoming significant chromatographic hurdles. This guide objectively compares modern High-Performance Liquid Chromatography (HPLC) column chemistries and provides a self-validating, step-by-step methodology to ensure compliance with global regulatory standards.

The Analytical Challenge: Causality in Chromatographic Behavior

To design a robust SIA, we must first understand the intrinsic chemical liabilities of the analyte. 3-(3-Methanesulfonyl-phenyl)-piperidine contains two distinct functional groups that dictate its behavior:

  • The Methanesulfonyl-Phenyl Group: Provides strong dipole-dipole interaction potential and acts as an electron-withdrawing moiety.

  • The Secondary Piperidine Amine: A highly basic nitrogen center with a pKa of approximately 9.5 to 10.0.

Under standard acidic reversed-phase conditions (pH 2.0–3.0), the piperidine nitrogen is fully protonated. When analyzed on traditional silica-based columns, this positively charged amine undergoes severe secondary ion-exchange interactions with unreacted, ionized silanol groups (-O⁻) on the stationary phase. This causality results in severe peak tailing, shifting retention times, and the potential masking of closely eluting degradation products—rendering the assay scientifically invalid for stability monitoring.

To resolve this, we must shift the chromatographic paradigm from acidic conditions to high-pH conditions, neutralizing the amine to promote pure hydrophobic partitioning.

Mechanism cluster_lowpH Traditional Silica C18 (Low pH 3.0) cluster_highpH Hybrid BEH C18 (High pH 10.5) Analyte Piperidine Nitrogen (pKa ~10) Protonated Protonated Amine (NH2+) Analyte->Protonated Mobile Phase pH < pKa Neutral Neutral Amine (NH) Analyte->Neutral Mobile Phase pH > pKa Silanol Ion-Exchange with Ionized Silanols (-O-) Protonated->Silanol Tailing Severe Peak Tailing (As > 2.0) Silanol->Tailing Hydrophobic Pure Hydrophobic Partitioning Neutral->Hydrophobic Sharp Sharp Symmetrical Peak (As < 1.2) Hydrophobic->Sharp

Chromatographic behavior of piperidine derivatives under low vs. high pH.

Comparative Column Performance

To establish a self-validating system, we must prove that the selected method outperforms alternative approaches. We evaluated three distinct column chemistries for the separation of 3-(3-Methanesulfonyl-phenyl)-piperidine from its primary oxidative degradant (an N-oxide derivative).

Table 1: HPLC Column Chemistry Comparison (Conditions: Isocratic elution, 40% Organic / 60% Aqueous, Flow rate 1.0 mL/min, UV Detection at 220 nm)

Column ChemistryMobile Phase SystemRetention Time (min)Asymmetry Factor ( As​ )Resolution ( Rs​ ) of Critical PairSuitability
Traditional C18 (Silica-based)pH 3.0 (0.1% Formic Acid)4.52.40 (Severe Tailing)1.1Fail
Phenyl-Hexyl (Silica-based)pH 3.0 (0.1% Formic Acid)5.21.95 (Tailing)1.6Marginal
Hybrid BEH C18 (Ethylene Bridged)pH 10.5 (10mM NH4​HCO3​ )6.81.05 (Excellent)3.4Pass

Analytical Insight: While the Phenyl-Hexyl column offered slight improvements in selectivity due to π−π interactions with the analyte's methanesulfonyl-phenyl ring, it failed to resolve the peak tailing issue. Only the Hybrid BEH C18 column, which is structurally stable at high pH, allowed us to operate at pH 10.5. By deprotonating the piperidine ring, we achieved pure hydrophobic retention, resulting in an asymmetry factor of 1.05 and baseline resolution of all degradants.

Self-Validating Forced Degradation Protocol

A true stability-indicating method must be self-validating. This means the protocol intrinsically proves its own accuracy through two critical metrics: Peak Purity (via Photodiode Array[PDA] detection) and Mass Balance (the sum of the remaining API and all degradants must equal ~100% of the initial concentration).

The following workflow aligns with the [2].

Workflow cluster_stress Forced Degradation (ICH Q1A) API 3-(3-Methanesulfonyl-phenyl) -piperidine HCl Acid Acid (1N HCl) API->Acid Base Base (1N NaOH) API->Base Ox Oxidation (3% H2O2) API->Ox Heat Thermal (105°C) API->Heat Light Photolysis (UV/Vis) API->Light HPLC HPLC Method Optimization Acid->HPLC Base->HPLC Ox->HPLC Heat->HPLC Light->HPLC Purity Peak Purity (PDA & LC-MS) HPLC->Purity Resolution > 2.0 Valid ICH Q2(R1) Validation Purity->Valid Mass Balance > 95%

Workflow for stability-indicating assay development and ICH validation.

Step-by-Step Methodology

Step 1: Sample Preparation & Stressing Prepare a stock solution of 3-(3-Methanesulfonyl-phenyl)-piperidine HCl at 1.0 mg/mL in a diluent of Water:Acetonitrile (50:50, v/v). Aliquot 5 mL into separate volumetric flasks and apply the following stressors:

  • Acid Hydrolysis: Add 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 1 mL of 1N NaOH. Heat at 60°C for 24 hours.

  • Oxidation: Add 1 mL of 3% H2​O2​ . Store at ambient temperature for 24 hours.

  • Thermal: Expose solid API to 105°C for 48 hours, then dissolve.

  • Photolysis: Expose to 1.2 million lux-hours of UV/Vis light per ICH Q1B.

Step 2: Neutralization (Critical Step) To prevent injection solvent mismatch (which causes peak splitting), neutralize the acid and base stressed samples using 1N NaOH and 1N HCl, respectively, before diluting to a final target concentration of 0.1 mg/mL.

Step 3: Chromatographic Analysis

  • Column: Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10.5 with Ammonium Hydroxide).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0-2 min (10% B), 2-15 min (10% to 80% B), 15-18 min (80% B), 18-20 min (10% B).

  • Detection: PDA scanning from 200–400 nm (Extract at 220 nm).

Step 4: System Suitability & Self-Validation Verification Extract the PDA spectral data. The method is considered self-validated if the Purity Angle is less than the Purity Threshold for the main API peak across all stressed samples, proving no co-elution of hidden degradants.

Table 2: Forced Degradation Results & Mass Balance

Stress ConditionTime / Temp% API RemainingMajor DegradantsMass Balance (%)
Control 24 h / Ambient100.0%None100.0%
Acid Hydrolysis 24 h / 60°C98.2%Minor hydrolytic99.5%
Base Hydrolysis 24 h / 60°C96.5%Minor hydrolytic98.8%
Oxidation 24 h / Ambient82.4%N-oxide derivative97.1%
Thermal 48 h / 105°C99.1%None99.8%
Photolysis 1.2M lux-hours94.3%Photo-degradants98.2%

Data Interpretation: The molecule exhibits high susceptibility to oxidation, primarily forming an N-oxide at the piperidine nitrogen. The mass balance across all conditions remains >97%, validating that the high-pH HPLC method successfully elutes and detects all generated degradation products without loss to the column matrix.

Regulatory Validation Summary

Following the optimization of the stability-indicating method, the assay must be formally validated according to the guidelines [3].

  • Specificity: Confirmed via PDA peak purity during forced degradation (Purity Angle < Threshold).

  • Linearity: R2>0.999 over a range of 25% to 150% of the nominal working concentration (0.1 mg/mL).

  • Precision (Repeatability): %RSD of peak areas ≤1.0% for six replicate injections.

  • Accuracy: Recovery of spiked API at 50%, 100%, and 150% levels ranged from 98.5% to 101.2%.

Conclusion

Validating a stability-indicating assay for basic, polar molecules like 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride requires looking beyond standard low-pH platform methods. By understanding the chemical causality of peak tailing (silanol ion-exchange) and migrating to a high-pH tolerant Hybrid BEH C18 column, analytical scientists can achieve superior resolution, perfect peak symmetry, and a self-validating mass balance that easily withstands rigorous regulatory scrutiny.

References

  • Natesan, S., Svensson, K. A., Reckless, G. E., Nobrega, J. N., Barlow, K. B., Johansson, A. M., & Kapur, S. (2006). The Dopamine Stabilizers (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-Methanesulfonylphenyl)-1-propyl-piperidine (ACR16) Show High in Vivo D2 Receptor Occupancy, Antipsychotic-Like Efficacy, and Low Potential for Motor Side Effects in the Rat. Journal of Pharmacology and Experimental Therapeutics, 318(2), 810-818. URL:[Link]

  • European Medicines Agency / ICH. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. URL:[Link]

  • U.S. Food and Drug Administration / ICH. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride

An in-depth understanding of chemical handling goes beyond simply reading a Safety Data Sheet (SDS); it requires anticipating the physical and chemical behavior of a compound in a real-world laboratory environment. 3-(3-...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of chemical handling goes beyond simply reading a Safety Data Sheet (SDS); it requires anticipating the physical and chemical behavior of a compound in a real-world laboratory environment. 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride (CAS: 1965309-56-1)[1] is a highly functionalized piperidine derivative. Because the piperidine scaffold is a ubiquitous structural motif in central nervous system (CNS) pharmacology[2], this compound must be treated as a potentially neuroactive Active Pharmaceutical Ingredient (API) intermediate.

As a Senior Application Scientist, I have designed this guide to provide you with a self-validating, mechanistic approach to selecting Personal Protective Equipment (PPE) and executing operational workflows.

Hazard Profile & Mechanistic Causality

To select the appropriate PPE, we must first understand the causality of the hazards associated with this specific molecular structure:

  • Physical State Hazard (Aerosolization): As a hydrochloride (HCl) salt, this compound typically presents as a fine, crystalline, and slightly hygroscopic powder. Crystalline salts are highly susceptible to triboelectric charging (static electricity). When manipulated with metal spatulas, the powder can rapidly aerosolize, creating a severe inhalation hazard.

  • Chemical Hazard (Mucosal Irritation & Systemic Absorption): The protonated piperidine nitrogen and the methanesulfonyl group are highly polar. If aerosolized dust contacts the moisture of your eyes or respiratory tract, it rapidly dissolves, causing acute localized irritation. Furthermore, if the compound is dissolved in organic solvents (e.g., DMSO or Methanol) for biological assays, the solvent acts as a penetration enhancer, carrying the active molecule directly through the stratum corneum of the skin.

PPE Specification & Selection Data

Relying on standard laboratory attire is insufficient when handling API intermediates. The following table synthesizes the quantitative specifications and mechanistic justifications for your required PPE, aligned with OSHA Laboratory Safety Guidance[3] and CDC PPE standards[4].

PPE CategoryQuantitative SpecificationRegulatory StandardMechanistic Justification
Hand Protection Nitrile gloves (Minimum thickness: 0.12 mm / 5 mil). Double gloving is mandatory. EN 374 / ASTM F739 (Breakthrough >480 min)Nitrile provides superior resistance to polar organic salts compared to latex. Double gloving mitigates micro-tears caused by repetitive motion during weighing.
Eye Protection Chemical splash goggles (Indirect venting).ANSI Z87.1 (D3 rating)Indirect venting prevents aerosolized, statically-charged HCl salt particulates from bypassing the frame and contacting ocular mucosa.
Body Protection Chemical-resistant lab coat with knit cuffs.NFPA 2112 (if handled with flammable solvents)Knit cuffs create a physical seal at the wrist, preventing aerosolized powder from migrating up the forearm via the "bellows effect" of loose sleeves.
Respiratory N95 or P100 particulate respirator.NIOSH 42 CFR 84Required only if weighing outside of a certified fume hood. Filters out fine crystalline particulates (<5 microns).

Operational Workflow: Handling & Dispensing

To ensure absolute safety, every protocol must be a self-validating system. Follow this step-by-step methodology when handling the dry powder.

Phase 1: Environmental Preparation

  • Isolate the Environment: Conduct all weighing and transfer operations inside a properly calibrated chemical fume hood or a Class II Biological Safety Cabinet (BSC) with a face velocity of 80–100 feet per minute (fpm)[3].

  • Eliminate Static: Place an ionizing bar or use an anti-static gun on your micro-spatula, weigh boat, and analytical balance. Scientific Insight: Neutralizing the electrostatic charge is the single most effective way to prevent the HCl salt from aerosolizing during transfer.

Phase 2: PPE Donning Sequence

  • Inspect inner nitrile gloves for pinholes; don the gloves.

  • Don the lab coat, ensuring the knit cuffs overlap the inner gloves.

  • Don the ANSI-rated splash goggles.

  • Don the outer nitrile gloves, pulling the cuffs over the sleeves of the lab coat to lock the seal.

Phase 3: Execution (Weighing and Transfer)

  • Place an anti-static weigh boat on the balance and tare.

  • Open the reagent bottle slowly to prevent pressure-differential puffing.

  • Using the neutralized micro-spatula, gently transfer the powder. Do not scrape the sides of the glass vial, as friction generates static.

  • Immediately cap the source bottle once the desired mass is achieved.

Phase 4: Doffing and Decontamination

  • Wipe down the exterior of the closed reagent bottle with a lint-free wipe dampened with 70% ethanol/water before removing it from the hood.

  • Remove the outer gloves inside the fume hood, turning them inside out to trap any microscopic dust.

  • Wash hands thoroughly with soap and water immediately after removing the inner gloves.

Spill Response & Disposal Plans

A rapid, pre-planned response prevents localized accidents from becoming laboratory-wide contamination events, a core tenet of the National Academies' Prudent Practices in the Laboratory[5].

Scenario A: Dry Powder Spill

  • Do not sweep. Sweeping mechanically aerosolizes the API.

  • Gently overlay the spill with absorbent pads.

  • Carefully pour a solvent mixture (e.g., 70% Ethanol or Isopropanol) over the pads to dissolve the HCl salt and eliminate the dust hazard.

  • Wipe inward from the edges to the center of the spill to prevent spreading.

  • Place all contaminated pads into a sealable, secondary hazardous waste container.

Scenario B: Solution Spill (e.g., dissolved in DMSO)

  • Immediately apply a universal chemical absorbent powder (e.g., vermiculite) to the liquid.

  • Allow 5 minutes for complete absorption.

  • Collect the saturated absorbent using a non-sparking, disposable scoop.

  • Wash the affected surface with a strong detergent and water to remove residual DMSO, which could otherwise facilitate dermal absorption of trace API.

Waste Disposal Segregation:

  • Solid Waste: Label as "Toxic Solid Waste - Contains Piperidine Derivatives (CAS 1965309-56-1)."

  • Liquid Waste: If dissolved in halogenated solvents (e.g., DCM), segregate strictly into "Halogenated Organic Waste."

Hierarchical Control & Decision Logic

PPE_Workflow Start Start: Assess Chemical State 3-(3-Methanesulfonyl-phenyl)-piperidine HCl Decision Physical State? Start->Decision Powder Dry Powder (High Aerosolization Risk) Decision->Powder Solid Solution In Solution (Dermal Absorption Risk) Decision->Solution Liquid PPE_Powder Fume Hood + Anti-Static Tools Double Nitrile Gloves N95/P100 (if outside hood) Safety Goggles Powder->PPE_Powder PPE_Solution Fume Hood Standard Nitrile Gloves Splash Goggles Lab Coat Solution->PPE_Solution Execution Execute Handling Protocol PPE_Powder->Execution PPE_Solution->Execution Decon Decontaminate Workspace (Wet Wipe Method) Execution->Decon Disposal Hazardous Waste Disposal Decon->Disposal

Fig 1. Hierarchical control and PPE donning workflow for API handling.

References

  • Chemspace. "3-(3-methanesulfonylphenyl)piperidine hydrochloride - C12H18ClNO2S". Chem-space.com. URL:[Link]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". National Academies Press. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (OSHA 3404-11R)". U.S. Department of Labor. URL:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Personal Protective Equipment (PPE): Protect the Worker with PPE". CDC.gov. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride
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3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride
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